2-Amino-3-benzoyl-5-chlorobenzeneacetamide
Description
The exact mass of the compound 2-Amino-3-benzoyl-5-chlorophenylacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-3-benzoyl-5-chlorobenzeneacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-benzoyl-5-chlorobenzeneacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-amino-3-benzoyl-5-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-11-6-10(7-13(17)19)14(18)12(8-11)15(20)9-4-2-1-3-5-9/h1-6,8H,7,18H2,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUTYMOAQFOMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2N)CC(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78281-71-7 | |
| Record name | 78281-71-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Amino-3-benzoyl-5-chlorobenzeneacetamide" physical properties
[1][2][3][4][5][6][7][8]
Executive Summary & Chemical Identity
2-Amino-3-benzoyl-5-chlorobenzeneacetamide (CAS: 78281-71-7 ) is a halogenated aromatic amide.[1][2][3][4] In drug development, it is principally monitored as Nepafenac Impurity D (or Impurity 10 depending on the pharmacopeia). Its presence is a critical quality attribute (CQA) in the synthesis of Nepafenac, often arising from side-reactions involving chlorinating agents or impurities in starting materials (e.g., 2-amino-5-chlorobenzophenone).
Structurally, it differs from Nepafenac (2-amino-3-benzoylbenzeneacetamide) solely by the presence of a chlorine atom at the 5-position of the primary benzene ring. This substitution significantly alters its lipophilicity and retention behavior in reverse-phase chromatography.
Core Identification Data
| Property | Detail |
| IUPAC Name | 2-(2-amino-3-benzoyl-5-chlorophenyl)acetamide |
| CAS Number | 78281-71-7 |
| Molecular Formula | C₁₅H₁₃ClN₂O₂ |
| Molecular Weight | 288.73 g/mol |
| Monoisotopic Mass | 288.0666 Da |
| Role | Pharmaceutical Impurity Standard, Synthetic Intermediate |
| Appearance | Light yellow crystalline solid |
Physical & Thermodynamic Properties
The physical properties of this compound are dominated by the benzophenone core and the amide hydrogen-bonding network. The 5-chloro substitution increases the molecule's lipophilicity compared to its parent drug.
Solubility Profile
The compound exhibits low aqueous solubility due to the hydrophobic diaryl ketone system and the chloro-substituent.
-
Water: Insoluble (< 0.1 mg/mL).
-
Polar Organic Solvents: Soluble in DMSO, Dimethylformamide (DMF), and Methanol.
-
Non-Polar Solvents: Sparingly soluble in Dichloromethane (DCM); insoluble in Hexane.
Thermodynamic & Electronic Parameters
| Parameter | Value / Range | Note |
| Melting Point | 175°C – 185°C (Predicted) | Experimental data for the isolated impurity is rare; structurally analogous to Nepafenac (177-181°C). |
| LogP (Octanol/Water) | 2.3 – 2.6 (Predicted) | More lipophilic than Nepafenac (LogP ~1.8). |
| pKa (Amine) | ~2.0 – 2.6 | Weakly basic aniline nitrogen, suppressed by the electron-withdrawing benzoyl and chloro groups. |
| H-Bond Donors | 2 (Amine -NH₂, Amide -NH₂) | Facilitates strong intermolecular lattice packing. |
| H-Bond Acceptors | 3 (Ketone O, Amide O, Amine N) |
Formation & Synthetic Pathway
Understanding the origin of this impurity is essential for process control. It typically forms during the Sommelet-Hauser rearrangement route used to synthesize Nepafenac, specifically when chlorinating reagents (like Sulfuryl Chloride or N-chlorosuccinimide) are used, or if the starting material 2-aminobenzophenone is contaminated with 2-amino-5-chlorobenzophenone .
Mechanism of Formation
The synthesis generally involves the reaction of a benzophenone derivative with 2-(methylthio)acetamide, followed by desulfurization.[2] The 5-chloro impurity persists through the reduction steps.
Figure 1: Formation pathway of the 5-chloro impurity during the synthesis of Nepafenac equivalents.
Analytical Characterization Protocols
For researchers isolating or quantifying this compound, the following spectroscopic signatures are diagnostic.
High-Performance Liquid Chromatography (HPLC)
Due to the chlorine atom, this impurity is more hydrophobic than Nepafenac and typically elutes after the main peak in Reverse-Phase (RP-HPLC) methods.
-
Column: C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Detection: UV at 240 nm (Benzophenone absorption).
-
Relative Retention Time (RRT): ~1.1 – 1.2 (relative to Nepafenac).
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Molecular Ion [M+H]⁺: m/z 289.07 (characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).
-
Fragmentation: Loss of NH₃ (-17) and CO (-28) from the amide group.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.8 – 7.3 ppm: Multiplet (Benzoyl ring protons + C4/C6 protons on the central ring). The signal pattern differs from Nepafenac due to the loss of symmetry/coupling at the C5 position.
-
δ 7.2 ppm: Broad singlet (2H, Aniline -NH₂).
-
δ 6.9 ppm: Broad singlet (1H, Amide -NH).
-
δ 3.45 ppm: Singlet (2H, Methylene -CH₂-). Note: This peak may overlap with water in DMSO; verify with D₂O exchange.
Experimental Protocol: Isolation & Purification
Note: This protocol describes the purification of the impurity from a crude synthetic mixture enriched with the 5-chloro derivative.
Reagents
-
Crude Reaction Mixture (containing ~5-10% impurity)
-
Solvent A: Dichloromethane (DCM)
-
Silica Gel (230-400 mesh)
Methodology
-
Dissolution: Dissolve 1.0 g of the crude yellow solid in 10 mL of DCM/Methanol (95:5 v/v). Sonicate if necessary to ensure complete dissolution.
-
TLC Optimization: Spot on Silica TLC plates. Develop in Hexane:Ethyl Acetate (60:40). The 5-chloro impurity will show a slightly higher R_f than the non-chloro analog due to lower polarity.
-
Column Chromatography:
-
Pack a glass column with silica gel slurry in Hexane.
-
Load the sample.[6]
-
Elute with a gradient of Hexane → Ethyl Acetate (0% to 50% EtOAc).
-
-
Fraction Collection: Monitor fractions by UV (254 nm). Collect the fractions corresponding to the spot with R_f ~0.45 (in 60:40 Hex:EtOAc).
-
Crystallization: Concentrate the combined fractions under vacuum. Recrystallize the residue from hot Isopropyl Alcohol (IPA) to yield light yellow needles.
-
Validation: Confirm identity via LC-MS (m/z 289) and purity (>98% by HPLC area).
Stability & Handling
-
Storage: Store at 2-8°C in a tightly sealed container, protected from light. Benzophenone derivatives can be photosensitive.
-
Stability: Stable under neutral conditions. Susceptible to hydrolysis (amide bond cleavage) under strong acidic or alkaline conditions at elevated temperatures.
-
Safety: Classified as an irritant (H319) and hazardous to the aquatic environment (H400/H410). Use standard PPE (gloves, goggles) and handle in a fume hood.
References
-
ChemicalBook. (2024). 2-Amino-3-benzoyl-5-chlorobenzeneacetamide Product Properties and Synthesis.Link
-
PubChem. (2024).[7] Compound Summary: 2-(2-amino-3-benzoyl-5-chlorophenyl)acetamide (CID 17876740). National Library of Medicine. Link
-
Google Patents. (2016). Process for the preparation of nepafenac (US20160214927A1). Describes the formation of the halogenated impurity during synthesis. Link
-
SRD Pharma. (2024). Nepafenac Impurity Standards: 2-Amino-3-benzoyl-5-chlorobenzeneacetamide.[1][8][9][][2][5][11]Link
Sources
- 1. 2-AMino-3-benzoyl-5-chlorobenzeneacetaMide CAS#: 78281-71-7 [chemicalbook.com]
- 2. US9630909B2 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 3. WO2014207769A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 4. 57479-65-9|(2-Aminophenyl)(3-chlorophenyl)methanone|BLD Pharm [bldpharm.com]
- 5. US20160214927A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 6. US4313949A - Method of producing an inhibitory effect on blood platelet aggregation - Google Patents [patents.google.com]
- 7. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-3-benzoyl-5-chlorobenzeneacetamide [srdpharma.com]
- 9. Nepafenac | 78281-72-8 [chemicalbook.com]
- 11. EP3013790A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
Technical Guide: The Role of Acetamide Intermediates in Lorazepam Synthesis
This technical guide details the role of acetamide-based intermediates in the synthesis of Lorazepam, specifically addressing the nomenclature ambiguity regarding "2-Amino-3-benzoyl-5-chlorobenzeneacetamide."
Part 1: Executive Technical Analysis
Nomenclature & Structural Clarification (Critical)
It is imperative to distinguish between two chemically distinct "acetamide" structures often confused in literature databases.
-
Compound A (The Prompt's Specific CAS): 2-Amino-3-benzoyl-5-chlorobenzeneacetamide (CAS 78281-71-7).[1][]
-
Structure: A phenylacetic acid derivative where the acetamide group (-CH₂CONH₂) is attached directly to the benzene ring carbon.
-
Role: This is a key intermediate/impurity in the synthesis of Nepafenac (a NSAID), not Lorazepam. It cyclizes to form an oxindole (indolin-2-one), which is structurally distinct from the benzodiazepine core.
-
-
Compound B (The Lorazepam Intermediate): 2-Amino-N-[2-(2-chlorobenzoyl)-4-chlorophenyl]acetamide .
-
Structure: A glycine derivative where the acetamide group is attached via an amide nitrogen (-NH-CO-CH₂-NH₂) to the aniline.
-
Role: This is the true acyclic precursor that undergoes intramolecular cyclodehydration to form the 1,4-benzodiazepine ring of Lorazepam.
-
Guidance: This guide focuses on Compound B (the Open-Ring Glycine Intermediate), as it is the functional precursor for Lorazepam. The mention of Compound A in benzodiazepine contexts is typically a nomenclature error derived from automated chemical indexing.
The Role of the Open-Ring Acetamide
In the industrial synthesis of Lorazepam, the "amino-acetamide" intermediate serves as the cyclization trigger . It represents the final acyclic state before the formation of the pharmacophore's seven-membered diazepine ring. Its formation and subsequent collapse must be tightly controlled to prevent the formation of quinazoline byproducts.
Part 2: Chemical Pathway & Mechanism
The Standard Industrial Route (Polonovski Rearrangement)
The synthesis of Lorazepam (7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one) typically proceeds via the "N-oxide" route. The acetamide intermediate appears in the early stage (Ring Closure).
Reaction Scheme Data
| Step | Reactant | Reagent | Intermediate/Product | Critical Parameter |
| 1 | 2-Amino-2',5-dichlorobenzophenone | Chloroacetyl Chloride | 2-Chloroacetamide Intermediate | Temp < 20°C (Exothermic) |
| 2 | 2-Chloroacetamide Intermediate | Hexamethylenetetramine (Hexamine) | Amino-Acetamide Intermediate (Transient) | pH Control |
| 3 | Amino-Acetamide Intermediate | Acid Catalyst (NH₄Cl) | Delorazepam (Benzodiazepine Ring) | Cyclization Efficiency |
| 4 | Delorazepam | Ac₂O / Polonovski | Lorazepam (via 3-OAc) | Regioselectivity |
Mechanism of Ring Closure
The transformation of the acyclic acetamide to the benzodiazepine ring is driven by the nucleophilic attack of the primary amine (from the glycine moiety) onto the benzophenone ketone.
Mechanism:
-
Amination: The chloroacetamide reacts with Hexamine (Delépine reaction) to release the primary amine: Ar-NH-CO-CH₂-NH₂.
-
Nucleophilic Attack: The terminal -NH₂ attacks the ketone carbonyl (C=O) at the ortho position.
-
Dehydration: Loss of water forms the imine bond (C=N), closing the 7-membered ring.
Visualization: Reaction Workflow
The following diagram illustrates the critical bifurcation between the correct Lorazepam pathway and the Nepafenac (impurity) pathway.
Caption: Figure 1. Comparative pathway showing the transient role of the acyclic amino-acetamide in Lorazepam synthesis versus the distinct Nepafenac impurity scaffold.
Part 3: Experimental Protocol (Self-Validating)
Protocol: Synthesis of the Benzodiazepine Core via Acetamide Intermediate
Objective: To synthesize 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Delorazepam) from the benzophenone precursor.[3]
1. Reagents & Materials
-
Precursor: 2-Amino-2',5-dichlorobenzophenone (100 g, 0.376 mol).
-
Acylating Agent: Chloroacetyl chloride (55 g, 0.48 mol).
-
Amination Agent: Hexamethylenetetramine (Hexamine) (60 g, 0.43 mol).
-
Solvent: Dichloromethane (DCM) and Ethanol.
-
Catalyst: Ammonium Chloride (NH₄Cl).
2. Step-by-Step Methodology
Step A: Formation of Chloroacetamide (The Scaffold) [4]
-
Dissolve 100 g of 2-Amino-2',5-dichlorobenzophenone in 400 mL DCM.
-
Cool to 0–5°C (Critical: Higher temps promote impurity formation).
-
Add Chloroacetyl chloride dropwise over 60 minutes.
-
Stir for 2 hours at room temperature.
-
Wash with 5% NaHCO₃ to remove excess acid. Evaporate DCM to yield the 2-chloroacetamido intermediate.
Step B: Amination & In-Situ Cyclization (The Critical Transformation)
-
Suspend the residue from Step A in 500 mL Ethanol.
-
Add Hexamine (60 g) and NH₄Cl (20 g).
-
Reflux for 4–6 hours.
-
Mechanistic Insight: Hexamine forms a quaternary salt with the alkyl chloride. Under acidic ethanol reflux, this hydrolyzes to release the free primary amine (the "2-Amino...acetamide" species), which immediately attacks the ketone to close the ring.
-
-
Cool the mixture to 0–5°C. The product (Delorazepam) precipitates.[5]
-
Filter and wash with cold ethanol.
3. Quality Control (Impurity Profiling)
-
Target Yield: 85–90%.
-
HPLC Check:
-
Retention Time (RT) ~ 1.0: Unreacted Benzophenone.
-
RT ~ 1.2: Open-Ring Amino-Acetamide (If cyclization is incomplete). Note: This peak corresponds to the hydrolyzed intermediate often mislabeled in databases.
-
RT ~ 1.5: Delorazepam (Product).
-
Part 4: References & Citations[4][7][8][9]
-
BenchChem. (2025).[6][7] The Versatile Role of 2-Amino-2',5'-dichlorobenzophenone in Pharmaceutical and Analytical Research.
-
Google Patents. (2020). CN112028844A - Preparation method of lorazepam intermediate.
-
PubChem. (2025).[8] 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride (CID 72698619).[9]
-
ChemicalBook. (2025).[10] 2-Amino-3-benzoyl-5-chlorobenzeneacetamide (Nepafenac Impurity) - CAS 78281-71-7.[1][]
-
ResearchGate. (2019). Development of a Continuous Flow Synthesis of Lorazepam.
Sources
- 1. 2-AMino-3-benzoyl-5-chlorobenzeneacetaMide [78281-71-7] | Chemsigma [chemsigma.com]
- 3. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN110776473A - Process for the preparation of lorazepam - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide | C15H14Cl2N2O | CID 56272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride | C15H14Cl2N2O2 | CID 72698619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide, a key intermediate in pharmaceutical synthesis. In the absence of publicly available experimental data, this document leverages predictive methodologies based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We present a detailed analysis of predicted spectral data, elucidate the rationale behind these predictions, and outline the state-of-the-art experimental protocols for acquiring such data. This guide is designed to serve as an authoritative reference for the identification, characterization, and quality control of this compound in a research and development setting.
Introduction: The Significance of Spectroscopic Analysis
2-Amino-3-benzoyl-5-chlorobenzeneacetamide (C₁₅H₁₃ClN₂O₂) is a molecule of interest in medicinal chemistry, often appearing as an impurity or intermediate in the synthesis of active pharmaceutical ingredients.[1][2] Its precise structural elucidation and purity assessment are paramount for ensuring the safety and efficacy of final drug products. Spectroscopic techniques are the cornerstone of this analytical process, providing a non-destructive "fingerprint" of the molecule.
This guide delves into the three primary spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain structural insights through fragmentation analysis.
By understanding the expected spectroscopic signature of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide, researchers can confidently identify the compound, distinguish it from related impurities, and accelerate the drug development pipeline.
Molecular Structure and Predicted Spectroscopic Data
The foundational step in interpreting any spectroscopic data is a thorough understanding of the molecule's structure.
Figure 2: A generalized workflow for NMR sample preparation and data acquisition.
Causality in Experimental Choices:
-
Solvent Selection: DMSO-d₆ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. The choice of solvent can influence chemical shifts; therefore, consistency is key. [1][3]* Internal Standard: Tetramethylsilane (TMS) is used as an internal reference (δ = 0.00 ppm) due to its chemical inertness and single, sharp resonance peak outside the typical range for organic molecules. [4]* Number of Scans: For ¹³C NMR, a higher number of scans is necessary to compensate for the low natural abundance of the ¹³C isotope (~1.1%). [5]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum provides a roadmap for what to expect experimentally. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Data for 2-Amino-3-benzoyl-5-chlorobenzeneacetamide (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |
| ~7.5 - 7.7 | Multiplet | 5H | Benzoyl-H | Protons on the unsubstituted benzoyl ring are in a typical aromatic region. [6] |
| ~7.4 | Doublet | 1H | Aromatic-H | Deshielded by the adjacent carbonyl group and influenced by the chloro substituent. |
| ~7.2 | Doublet | 1H | Aromatic-H | Influenced by the amino and chloro groups. |
| ~6.8 & ~7.3 | Singlets (broad) | 2H | Amide-NH₂ | Exchangeable protons with a chemical shift that can vary with concentration and temperature. [7] |
| ~5.5 | Singlet (broad) | 2H | Amino-NH₂ | Exchangeable protons, often broad. The amino group is a strong electron-donating group. [8] |
| ~3.6 | Singlet | 2H | Methylene-CH₂ | Protons on the carbon adjacent to the amide carbonyl group. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum complements the ¹H data, providing information on all carbon atoms in the molecule, including quaternary carbons.
Table 2: Predicted ¹³C NMR Data for 2-Amino-3-benzoyl-5-chlorobenzeneacetamide (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~195 | Benzoyl C=O | Ketone carbonyls typically resonate in this downfield region. [9] |
| ~172 | Amide C=O | Amide carbonyls are generally found in this range. [10] |
| ~148 | C-NH₂ | Aromatic carbon attached to the electron-donating amino group. [11] |
| ~138 | Benzoyl C (ipso) | Quaternary carbon of the benzoyl ring attached to the main structure. |
| ~128 - 133 | Benzoyl CHs & C-C=O | Aromatic carbons of the benzoyl group and the carbon attached to the benzoyl carbonyl. |
| ~125 - 130 | Aromatic CHs | Carbons of the substituted benzene ring. |
| ~120 | C-Cl | Aromatic carbon bearing the chloro substituent. |
| ~118 | C-CH₂ | Quaternary carbon of the substituted ring. |
| ~40 | Methylene-CH₂ | Aliphatic carbon adjacent to the amide carbonyl. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Modern FTIR spectrometers often utilize an ATR accessory, which simplifies sample handling.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Scan: A background spectrum is collected to account for atmospheric CO₂ and water vapor.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Collection: The spectrum is recorded, typically by co-adding 16-32 scans for a good signal-to-noise ratio.
Why ATR-FTIR? This technique requires minimal sample preparation and is suitable for both solids and liquids, making it a highly efficient analytical tool.
Predicted IR Absorption Bands
The IR spectrum is characterized by absorption bands corresponding to specific bond vibrations.
Table 3: Predicted IR Absorption Bands for 2-Amino-3-benzoyl-5-chlorobenzeneacetamide
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3300 | N-H Stretch | Primary Amine (NH₂) | Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine. |
| 3350 - 3150 | N-H Stretch | Primary Amide (NH₂) | The N-H stretching in amides also appears in this region, often as two bands. |
| ~1680 | C=O Stretch | Ketone (Benzoyl) | The carbonyl stretch of the benzophenone moiety is expected here. Conjugation with the aromatic ring lowers the frequency. |
| ~1650 | C=O Stretch | Amide I Band | This is a strong, characteristic absorption for the amide carbonyl group. |
| 1620 - 1580 | N-H Bend | Primary Amine/Amide | The bending vibration of the N-H bonds. |
| 1600 - 1450 | C=C Stretch | Aromatic Rings | Multiple bands are expected due to the vibrations of the carbon-carbon bonds in the aromatic rings. |
| ~1250 | C-N Stretch | Aromatic Amine | Stretching vibration of the bond between the aromatic ring and the amino group. |
| ~750 | C-Cl Stretch | Aryl Halide | The carbon-chlorine bond stretch typically appears in this region. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing valuable structural information.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation: The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation
The mass spectrum will show the molecular ion peak and various fragment ions. The presence of chlorine will be indicated by a characteristic M+2 peak due to the natural abundance of the ³⁷Cl isotope.
Table 4: Predicted Key Ions in the EI Mass Spectrum of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide
| m/z | Ion | Rationale |
| 288/290 | [M]⁺• | Molecular ion. The peak at m/z 290 (M+2) should be approximately one-third the intensity of the m/z 288 peak, characteristic of a single chlorine atom. |
| 271/273 | [M - NH₃]⁺• | Loss of ammonia from the primary amine. |
| 243/245 | [M - CH₂CONH₂]⁺ | Cleavage of the acetamide group. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a very common and stable fragment from benzophenones. |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl cation. |
Key Fragmentation Pathway
Figure 3: A simplified proposed fragmentation pathway for 2-Amino-3-benzoyl-5-chlorobenzeneacetamide under EI-MS conditions.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide. By correlating the predicted ¹H NMR, ¹³C NMR, IR, and MS data with experimentally acquired spectra, researchers can achieve unambiguous structural confirmation and purity assessment. The detailed protocols and interpretation rationales presented herein serve as a valuable resource for scientists and professionals in the pharmaceutical industry, ensuring the integrity of their chemical entities and supporting the advancement of drug development programs.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
ACS Publications. (n.d.). Computational Analysis of Solvent Effects in NMR Spectroscopy. Retrieved from [Link]
-
Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
University of Potsdam. (n.d.). H NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. 2-Amino-3-benzoyl-5-chlorobenzeneacetamide - Opulent Pharma [opulentpharma.com]
- 2. 2-AMino-3-benzoyl-5-chlorobenzeneacetaMide CAS#: 78281-71-7 [m.chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. 2-(2-Amino-3-benzoyl-5-chlorophenyl)acetamide | C15H13ClN2O2 | CID 17876740 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility Profile of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide (CAS No. 78281-71-7). As an important intermediate in the synthesis of pharmaceuticals such as Nepafenac, a thorough understanding of its solubility is critical for optimizing purification, reaction conditions, and formulation development.[1][2] While quantitative public data on its solubility is scarce, this document leverages an analysis of the compound's physicochemical properties to predict its behavior in various organic solvents. Furthermore, it provides a robust, step-by-step experimental protocol for researchers to quantitatively determine its solubility profile, ensuring reliable and reproducible data generation.
Part 1: Physicochemical Characterization and Structural Analysis
A molecule's solubility is fundamentally dictated by its structure, polarity, and ability to form intermolecular bonds. 2-Amino-3-benzoyl-5-chlorobenzeneacetamide is a complex organic molecule with distinct regions that govern its interaction with different types of solvents.
Key Molecular Properties:
| Property | Value | Source |
| IUPAC Name | 2-(2-amino-3-benzoyl-5-chlorophenyl)acetamide | PubChem[3] |
| CAS Number | 78281-71-7 | PubChem[3] |
| Molecular Formula | C₁₅H₁₃ClN₂O₂ | PubChem[3] |
| Molecular Weight | 288.73 g/mol | PubChem[3] |
Structural Analysis:
The molecule's structure reveals a duality in its nature:
-
Polar Functional Groups: The presence of a primary aromatic amine (-NH₂) and a primary amide (-CONH₂) group confers significant polarity. These groups are capable of acting as both hydrogen bond donors and acceptors, suggesting strong interactions with protic and polar aprotic solvents.
-
Nonpolar Backbone: The molecule is built upon a substantial nonpolar scaffold consisting of a benzoyl group and a chlorophenyl ring. These large, aromatic, and hydrophobic regions will drive solubility in nonpolar or moderately polar solvents through van der Waals forces and π-π stacking interactions.
This amphiphilic character—possessing both polar, hydrophilic regions and nonpolar, lipophilic regions—predicts a nuanced solubility profile. It is unlikely to be highly soluble in solvents at the extremes of the polarity scale (e.g., water or n-hexane) but should exhibit favorable solubility in solvents that can effectively solvate both its polar and nonpolar moieties.
Part 2: Predicted Solubility Behavior in Common Organic Solvents
Based on the principle of "like dissolves like," we can forecast the solubility of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide across a range of common laboratory solvents.[4] This qualitative assessment serves as a valuable starting point for experimental design.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Predicted Solubility: Moderate to Good. These solvents can engage in hydrogen bonding with the amine and amide groups. However, the large nonpolar backbone may limit miscibility compared to smaller, more polar solutes.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Predicted Solubility: Good to Excellent. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful hydrogen bond acceptors and have high dielectric constants, making them exceptionally effective at solvating both the polar functional groups and the aromatic rings.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Predicted Solubility: Moderate. These solvents have a moderate dipole moment and can act as weak hydrogen bond acceptors, allowing them to solvate the molecule to a reasonable extent. They are particularly effective for compounds with a mix of polar and nonpolar character.
-
Ketones (e.g., Acetone, MEK): Predicted Solubility: Moderate to Good. Acetone is a polar aprotic solvent that can effectively accept hydrogen bonds from the solute's amine and amide groups, leading to favorable interactions.
-
Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether): Predicted Solubility: Low to Moderate. THF, being more polar, is expected to be a better solvent than diethyl ether. The ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolar character of these solvents may not sufficiently solvate the highly polar functional groups.
-
Aromatic Hydrocarbons (e.g., Toluene): Predicted Solubility: Low. While π-π stacking interactions between toluene and the compound's aromatic rings are possible, toluene's inability to solvate the polar amine and amide groups will severely limit overall solubility.
-
Nonpolar Aliphatic Solvents (e.g., n-Hexane, Heptane): Predicted Solubility: Very Low to Insoluble. These solvents lack any significant polarity and cannot form hydrogen bonds, making them poor solvents for this compound.
Part 3: Standard Operating Protocol for Quantitative Solubility Determination
To move beyond prediction, a systematic experimental approach is required. The following protocol outlines the Isothermal Saturation Method , a reliable technique for determining the equilibrium solubility of a compound at a specified temperature. This protocol is designed to be a self-validating system, ensuring data accuracy and reproducibility.[5][6]
Objective: To determine the solubility of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide in a selected organic solvent at a constant temperature (e.g., 25°C).
Materials:
-
2-Amino-3-benzoyl-5-chlorobenzeneacetamide (solid)
-
Selected organic solvents (HPLC grade or equivalent)
-
Vials with screw caps
-
Analytical balance
-
Temperature-controlled shaker or stirring plate
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 2-Amino-3-benzoyl-5-chlorobenzeneacetamide to a pre-weighed vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to 25°C. Agitate the slurry for a minimum of 24 hours. This step is crucial to ensure the solution reaches thermodynamic equilibrium. Longer times (48-72 hours) may be necessary and should be validated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes).
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any suspended microparticles.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). Determine the concentration of the diluted sample against a standard curve.
-
Calculation: Calculate the original solubility in the saturated solution, accounting for all dilution factors. The result is typically expressed in mg/mL or mol/L.
Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)
Part 4: Visualizations and Data Logging
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the Isothermal Saturation Method for determining solubility.
Caption: Workflow for the Isothermal Saturation Method.
Data Recording Template
Systematic recording of experimental results is essential for comparison and analysis. Use the following table structure to log solubility data.
| Solvent Class | Solvent Name | Quantitative Solubility (mg/mL at 25°C) | Observations (e.g., color, ease of dissolution) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ||
| Dimethylformamide (DMF) | |||
| Acetonitrile | |||
| Polar Protic | Methanol | ||
| Ethanol | |||
| Ketone | Acetone | ||
| Chlorinated | Dichloromethane | ||
| Ether | Tetrahydrofuran (THF) | ||
| Aromatic | Toluene | ||
| Aliphatic | n-Hexane |
Conclusion
2-Amino-3-benzoyl-5-chlorobenzeneacetamide possesses a complex molecular structure with both polar, hydrogen-bonding functional groups and a large, nonpolar aromatic backbone. This duality predicts a varied solubility profile, with the highest solubility anticipated in polar aprotic solvents like DMSO and DMF. Due to the absence of publicly available quantitative data, experimental determination is necessary. The Isothermal Saturation Method detailed in this guide provides a reliable and scientifically sound framework for researchers to generate the precise solubility data required for process development, purification, and formulation in the pharmaceutical sciences.
References
-
Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Amino-3-benzoyl-5-chlorophenyl)acetamide. PubChem. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Chiriac, F. L., Paun, I., Pirvu, F., & Galaon, T. (2023). STRUCTURE AND SOME PHYSICAL-CHEMICAL PROPERTIES OF BENZOPHENONE DERIVATIVES. ResearchGate. Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
-
Solubility of Organic Compounds. (2023). Queen's University. Retrieved from [Link]
-
IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
-
Gutierrez, J. A., et al. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A, 113(26), 7437–7444. Retrieved from [Link]
-
Study on Synthesis, Optical properties and Application of Benzophenone derivatives. (2022). ChemistrySelect. Retrieved from [Link]
-
Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. (2022). The Journal of Physical Chemistry A. Retrieved from [Link]
-
STRUCTURE AND SOME PHYSICAL-CHEMICAL PROPERTIES OF BENZOPHENONE DERIVATIVES. (2023). ResearchGate. Retrieved from [Link]
-
2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
IUPAC-NIST Solubility Publication. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). (2010). ResearchGate. Retrieved from [Link]
-
The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. (2010). ResearchGate. Retrieved from [Link]
Sources
- 1. 2-AMino-3-benzoyl-5-chlorobenzeneacetaMide CAS#: 78281-71-7 [chemicalbook.com]
- 2. 2-Amino-3-benzoyl-5-chlorobenzeneacetamide [srdpharma.com]
- 3. 2-(2-Amino-3-benzoyl-5-chlorophenyl)acetamide | C15H13ClN2O2 | CID 17876740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. www1.udel.edu [www1.udel.edu]
A Technical Guide to the Potential Biological Activities of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide. While primarily recognized as a process-related impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nepafenac, the inherent structural motifs of this molecule—namely the aminobenzophenone core and a chloroacetamide sidechain—suggest a plausible, yet unexplored, pharmacological profile. This document delineates a strategic framework for the systematic investigation of its potential anti-inflammatory, anticancer, and anticonvulsant properties. Detailed, field-proven experimental protocols for in-vitro screening are provided, intended to guide researchers in the preliminary evaluation of this compound. The overarching goal is to equip drug discovery and development professionals with the foundational knowledge and methodologies required to unlock the therapeutic potential of this intriguing molecule.
Introduction and Rationale
In the landscape of pharmaceutical development, chemical impurities are often viewed as undesirable byproducts requiring stringent control and removal. However, a deeper scientific inquiry reveals that such molecules can sometimes harbor latent biological activities of their own. 2-Amino-3-benzoyl-5-chlorobenzeneacetamide, a known impurity in the manufacturing of Nepafenac, presents such a case.[1][2][3][4] Its chemical architecture, a composite of a substituted benzophenone and an acetamide moiety, is reminiscent of various classes of pharmacologically active agents.
The benzophenone scaffold is a common feature in numerous natural and synthetic compounds exhibiting a wide array of biological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[5][6] Similarly, derivatives of chloroacetamide have been investigated for their potential as anticancer agents, particularly targeting cancer stem cells, and have also shown antifungal properties.[7][8]
This guide, therefore, is predicated on the hypothesis that the unique combination of these structural elements within 2-Amino-3-benzoyl-5-chlorobenzeneacetamide may confer upon it a distinct biological activity profile. We will explore the scientific basis for this hypothesis and provide a clear, actionable roadmap for its experimental validation.
Structural Analysis and Postulated Biological Activities
A thorough examination of the molecular structure of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide reveals key pharmacophoric features that may contribute to its biological activity.
-
Aminobenzophenone Core: This central motif is structurally related to a class of compounds known for their diverse pharmacological properties. The presence of the amino and chloro substituents on one of the phenyl rings, and the benzoyl group, can significantly influence the molecule's interaction with biological targets.
-
Acetamide Side Chain: The acetamide group can participate in hydrogen bonding, a crucial interaction for binding to enzymes and receptors. The chloro-substitution on the acetamide further modifies its electronic properties and reactivity.
Based on these structural attributes and the known activities of related compounds, we postulate the following potential biological activities for 2-Amino-3-benzoyl-5-chlorobenzeneacetamide:
-
Anti-inflammatory Activity: Given its origin as an impurity of Nepafenac, an NSAID, it is plausible that this compound may retain some anti-inflammatory properties. Benzophenone derivatives have been shown to possess anti-inflammatory effects.[6][9]
-
Anticancer Activity: Both benzophenone and chloroacetamide derivatives have been reported to exhibit cytotoxic and antiproliferative effects against various cancer cell lines.[7][10][11] The mechanism could involve the induction of apoptosis or cell cycle arrest.
-
Anticonvulsant Activity: The overall structural resemblance to some known central nervous system (CNS) active agents warrants an investigation into its potential anticonvulsant effects.
Proposed Experimental Workflows for Biological Screening
To systematically evaluate the hypothesized biological activities, a tiered screening approach is recommended. This section provides detailed protocols for primary in-vitro assays.
Anticancer Activity Screening
A logical first step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines.
Caption: Workflow for anticancer activity screening.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[12][13][14]
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
2-Amino-3-benzoyl-5-chlorobenzeneacetamide
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[15]
| Compound ID | Cancer Cell Line | Hypothetical IC50 (µM) |
| Test Compound | A549 | 8.5 |
| Test Compound | MCF-7 | 12.2 |
| Test Compound | HCT116 | 7.9 |
| Doxorubicin | A549 | 0.1 |
| Doxorubicin | MCF-7 | 0.08 |
| Doxorubicin | HCT116 | 0.15 |
Anti-inflammatory Activity Screening
In vitro anti-inflammatory activity can be assessed through methods such as the inhibition of protein denaturation and the stabilization of human red blood cell membranes.[16][17][18]
Caption: Workflow for in-vitro anti-inflammatory screening.
This assay assesses the ability of a compound to prevent the heat-induced denaturation of proteins, a hallmark of inflammation.[17][19]
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
2-Amino-3-benzoyl-5-chlorobenzeneacetamide
-
Diclofenac sodium (standard drug)
-
UV-Visible Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations and 0.5 mL of 1% w/v BSA solution.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heating: Heat the mixture at 72°C for 5 minutes.
-
Cooling: Cool the samples to room temperature.
-
Absorbance Measurement: Measure the absorbance at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
| Concentration (µg/mL) | % Inhibition (Test Compound) | % Inhibition (Diclofenac) |
| 100 | 25.4 | 45.2 |
| 200 | 42.1 | 68.9 |
| 400 | 65.8 | 85.3 |
| Hypothetical IC50 | 295 µg/mL | 140 µg/mL |
Anticonvulsant Activity Screening
While definitive anticonvulsant testing often requires in vivo models, preliminary insights can be gained from in vitro seizure models using brain slices.[20][21][22] These models can assess a compound's ability to suppress epileptiform activity induced by chemical convulsants or electrical stimulation.
-
Model: Acute hippocampal brain slices from rodents.
-
Induction of Seizure-like Activity: Application of pro-convulsant agents like 4-aminopyridine (4-AP) or pentylenetetrazol (PTZ), or high-frequency electrical stimulation.
-
Measurement: Extracellular field potential recordings to monitor neuronal activity and the frequency and amplitude of epileptiform discharges.
-
Evaluation: The test compound is applied to the brain slices, and its ability to reduce or abolish the induced seizure-like activity is quantified.
This advanced technique would be a secondary step following initial positive results in other assays or if there is a strong structural rationale for CNS activity.
Synthesis and Characterization
For biological evaluation, a pure and well-characterized sample of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide is essential. A potential synthetic route could involve the chloroacetylation of 2-amino-5-chloro-3-benzoyl aniline. The final product would require purification by column chromatography and characterization by techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
Data Interpretation and Future Directions
The data generated from the proposed screening cascade will provide a preliminary assessment of the biological potential of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide.
-
Potent Anticancer Activity (IC50 < 10 µM): If the compound shows significant cytotoxicity against cancer cell lines, subsequent studies should focus on elucidating its mechanism of action. This could involve apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis by flow cytometry, and investigation of its effects on key signaling pathways involved in cancer progression.[23][24]
-
Significant Anti-inflammatory Activity: Positive results in the in vitro anti-inflammatory assays would warrant further investigation in more complex models, such as cell-based assays to measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2).[25]
-
Promising Anticonvulsant Profile: Should the compound demonstrate activity in in vitro seizure models, further studies in established in vivo models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests in rodents, would be the next logical step.[26][27]
Conclusion
While 2-Amino-3-benzoyl-5-chlorobenzeneacetamide is currently categorized as a pharmaceutical impurity, its chemical structure holds the promise of untapped biological potential. The benzophenone and chloroacetamide moieties are well-established pharmacophores, suggesting that this compound may possess anti-inflammatory, anticancer, or anticonvulsant properties. The experimental workflows detailed in this guide provide a robust and scientifically rigorous framework for the initial exploration of these potential activities. A systematic investigation as outlined herein could potentially transform a seemingly insignificant byproduct into a valuable lead compound for future drug development endeavors.
References
- Abdel-Wahab, B. F., Abdel-Aziem, A., El-Gyar, S. A., & Mohamed, H. A. (2014). Synthesis, characterization, and in vitro anticancer activity of some new benzophenone-based compounds. Medicinal Chemistry Research, 23(8), 3749-3757.
- Afrin, S., Rakib, A., Islam, M. R., & Shilpi, J. A. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Ethnopharmacology, 340, 118014.
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Procedure. Retrieved from [Link]
- Kandeda, A. K., & Löscher, W. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Epilepsia.
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
- Wu, S. B., Long, C., & Kennelly, E. J. (2014). Structural diversity and bioactivities of natural benzophenones. Natural product reports, 31(9), 1154–1171.
- Gunathilake, K. D. P. P., & Ranaweera, K. K. D. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-137.
- Li, W., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20084-20092.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Protocolsonline. (n.d.). Cytotoxicity Assay Protocol. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). 2-(2-Amino-3-benzoyl-5-chlorophenyl)acetamide | CAS No- 78281-71-7. Retrieved from [Link]
- Kumar, A., & Kumar, R. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC medicinal chemistry, 12(10), 1646–1668.
- Reddy, M. P., & Reddy, P. P. (2014). Process for the preparation of nepafenac.
- Shanmuganathan, S., Gnanaraj, C., & Arthanareeswaran, G. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
- Vasanthkumar, S., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1).
-
Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. Retrieved from [Link]
- Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini reviews in medicinal chemistry, 13(10), 1495–1504.
- Raimondo, J. V., et al. (2021). Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE. Epilepsia, 62 Suppl 3, 596–626.
- Singh, S., et al. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Archiv der Pharmazie, 353(1), e1900224.
- Stanković, M., et al. (2023).
-
Allmpus. (n.d.). nepafenac impurity c. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Nepafenac-impurities. Retrieved from [Link]
- Pérez-Hernández, M. G., et al. (2024). In Vitro Antioxidant Activity and Anticonvulsant Properties on Zebrafish PTZ-Induced Seizure Model of a Tilia viridis Aqueous Extract. Plants (Basel, Switzerland), 13(19), 2736.
- Asare-Appiah, K., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PloS one, 9(2), e88862.
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
- Böger, P. (2026). Mode of Action for Chloroacetamides and Functionally Related Compounds.
- de Oliveira, G. L. S., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal of medical microbiology, 71(6), 10.1099/jmm.0.001550.
Sources
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. 2-Amino-3-benzoyl-5-chlorobenzeneacetamide - Opulent Pharma [opulentpharma.com]
- 3. WO2014207769A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. journalajrb.com [journalajrb.com]
- 17. bbrc.in [bbrc.in]
- 18. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 19. researchgate.net [researchgate.net]
- 20. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]
- 23. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. noblelifesci.com [noblelifesci.com]
- 25. researchgate.net [researchgate.net]
- 26. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 27. In Vitro Antioxidant Activity and Anticonvulsant Properties on Zebrafish PTZ-Induced Seizure Model of a Tilia viridis Aqueous Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone: A Comprehensive Guide for Pharmaceutical Development
Introduction
2-(Chloroacetamido)-5-chlorobenzophenone is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably the 1,4-benzodiazepine class of drugs.[1][2] Members of this class, such as diazepam and nordazepam, exhibit significant anxiolytic, sedative, and muscle relaxant properties.[3] The purity and yield of this key intermediate directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the synthesis of 2-(chloroacetamido)-5-chlorobenzophenone from 2-amino-5-chlorobenzophenone, intended for researchers, scientists, and professionals in drug development. The causality behind experimental choices is elucidated to empower users with a deeper understanding of the synthetic process.
Reaction Principle and Mechanism
The synthesis involves the acylation of the primary amino group of 2-amino-5-chlorobenzophenone with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a proton and a chloride ion results in the formation of the stable amide product, 2-(chloroacetamido)-5-chlorobenzophenone.
The choice of an appropriate solvent is crucial to facilitate the reaction while minimizing side products. Aprotic solvents such as toluene or ethyl acetate are preferred as they do not participate in the reaction and can effectively dissolve the starting material.[1][4] The reaction is typically performed at a controlled temperature to manage its exothermic nature and prevent potential side reactions.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of 2-(chloroacetamido)-5-chlorobenzophenone.
Caption: Experimental workflow for the synthesis of 2-(chloroacetamido)-5-chlorobenzophenone.
Detailed Synthesis Protocol
This protocol is designed for a laboratory-scale synthesis and can be scaled up with appropriate modifications and safety considerations.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| 2-Amino-5-chlorobenzophenone | ≥98% | Commercially Available | Starting material |
| Chloroacetyl chloride | ≥98% | Commercially Available | Acylating agent, highly corrosive and lachrymatory |
| Toluene | Anhydrous | Commercially Available | Reaction solvent |
| Ethanol | Reagent Grade | Commercially Available | Recrystallization solvent |
| Dilute Aqueous Ammonia | ~2% solution | Prepared in-house | For quenching excess chloroacetyl chloride (optional) |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available | Drying agent |
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube.
-
Ice-water bath.
-
Heating mantle with a temperature controller.
-
Rotary evaporator.
-
Büchner funnel and flask for filtration.
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask, dissolve 2.31 g (0.01 mol) of 2-amino-5-chlorobenzophenone in 20 mL of anhydrous toluene.[5][6] Stir the mixture at room temperature until all the solid has dissolved.
-
Cooling: Place the reaction flask in an ice-water bath and cool the solution to 5-10°C. This is crucial to control the initial exothermic reaction upon addition of the highly reactive chloroacetyl chloride.
-
Addition of Chloroacetyl Chloride: In a dropping funnel, prepare a solution of 0.85 mL (0.011 mol) of chloroacetyl chloride in 2 mL of anhydrous toluene.[5][6] Add this solution dropwise to the cooled 2-amino-5-chlorobenzophenone solution over a period of 15-20 minutes, while maintaining the internal temperature below 15°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 3-4 hours.[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion of the reaction, cool the mixture and slowly add 10 mL of a dilute aqueous ammonia solution to quench any unreacted chloroacetyl chloride. This step should be performed in a fume hood as it may produce fumes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water (2 x 15 mL), and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
-
Purification:
Expected Yield: 85-95%
Chemical Transformation Pathway
The following diagram illustrates the chemical transformation from 2-amino-5-chlorobenzophenone to 2-(chloroacetamido)-5-chlorobenzophenone.
Caption: Reaction scheme for the synthesis of 2-(chloroacetamido)-5-chlorobenzophenone.
Troubleshooting and Scientific Rationale
| Observation | Potential Cause | Recommended Action & Explanation |
| Low Yield | Incomplete reaction | Ensure anhydrous conditions as moisture can hydrolyze chloroacetyl chloride. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Loss of product during work-up | Avoid excessive washing. Ensure the pH is not too basic during the ammonia wash to prevent hydrolysis of the amide product. | |
| Dark-colored product | Impurities in starting material or side reactions | Use high-purity starting materials. The initial cooling step is critical to prevent polymerization and other side reactions of chloroacetyl chloride. Recrystallization should be performed carefully to remove colored impurities. |
| Oily product instead of solid | Incomplete removal of solvent or impurities | Ensure complete evaporation of the solvent. If the product remains oily, try trituration with a non-polar solvent like hexane to induce crystallization. The issue might also be due to residual starting material, necessitating a more rigorous purification like column chromatography. |
Safety Precautions
-
Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toluene is a flammable and volatile solvent. All operations should be conducted away from ignition sources.
-
The reaction can be exothermic, especially during the addition of chloroacetyl chloride. Maintain proper temperature control throughout the synthesis.
Conclusion
The protocol detailed in this application note provides a reliable and high-yielding method for the synthesis of 2-(chloroacetamido)-5-chlorobenzophenone, a crucial intermediate for the pharmaceutical industry. By understanding the underlying chemical principles and adhering to the procedural and safety guidelines, researchers can consistently obtain a high-quality product, facilitating the development of important benzodiazepine-based therapeutics.
References
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Retrieved from [Link]
-
Wikipedia. (2023, December 27). Nordazepam. Retrieved from [Link]
-
Wikipedia. (2023, December 1). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]
-
Acta Scientific. (2022, August 1). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Retrieved from [Link]
- Google Patents. (n.d.). CN106431954A - Synthesis method of diazepam drug intermediate 2-chloracetamido-5-chlorobenzophenone.
- Google Patents. (n.d.). CN105541653A - A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone.
- Google Patents. (n.d.). CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone.
-
PubChem. (n.d.). 2-(2-Amino-3-benzoyl-5-chlorophenyl)acetamide. Retrieved from [Link]
-
SID. (n.d.). Synthesis of diazepam, sedative drug, from 2-amino-5-chlorobenzophenone. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1088-11-5,Nordazepam. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sid.ir [sid.ir]
- 3. Nordazepam - Wikipedia [en.wikipedia.org]
- 4. CN106431954A - Synthesis method of diazepam drug intermediate 2-chloracetamido-5-chlorobenzophenone - Google Patents [patents.google.com]
- 5. actascientific.com [actascientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Versatility of 2-Aminobenzophenone Scaffolds in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Unlocking Chemical Diversity from a Privileged Scaffold
In the landscape of medicinal chemistry and organic synthesis, the 2-aminobenzophenone core represents a fundamentally important structural motif. While the specifically substituted "2-Amino-3-benzoyl-5-chlorobenzeneacetamide" is noted as an impurity in the synthesis of Nepafenac, its parent scaffold, the 2-aminobenzophenone system, is a cornerstone for the construction of a multitude of biologically active heterocyclic compounds.[1] These derivatives are not merely synthetic curiosities; they are the architectural foundation for numerous pharmaceuticals, particularly those targeting the central nervous system.[1]
This technical guide eschews a rigid template to provide a focused, in-depth exploration of the synthetic utility of 2-aminobenzophenone derivatives. We will delve into the causality behind experimental choices and present self-validating protocols for the synthesis of three major classes of nitrogen-containing heterocycles: 1,4-benzodiazepines , quinazolines , and acridones . For the purpose of these application notes, we will frequently reference the readily available and widely used 2-amino-5-chlorobenzophenone as a representative starting material. The principles and protocols detailed herein are broadly applicable to a range of substituted 2-aminobenzophenones.
I. The Synthesis of 1,4-Benzodiazepines: A Cornerstone of CNS Drug Discovery
The fusion of a benzene ring to a seven-membered diazepine ring, forming the 1,4-benzodiazepine core, has given rise to a class of drugs with profound therapeutic impact, including anxiolytics, sedatives, and anticonvulsants.[2] The classical and most reliable synthetic approach hinges on the use of 2-aminobenzophenones.
Synthetic Workflow Overview
The synthesis of the 1,4-benzodiazepin-2-one scaffold from a 2-aminobenzophenone precursor is conceptually a two-step process: acylation of the aniline nitrogen followed by an intramolecular cyclization.
Caption: General workflow for the synthesis of 1,4-benzodiazepines.
Protocol 1: Synthesis of 2-(2-chloroacetamido)-5-chlorobenzophenone
This initial acylation is a critical step that appends the necessary carbon framework for the subsequent cyclization. The use of chloroacetyl chloride is common, providing a reactive electrophile.
Materials:
-
2-amino-5-chlorobenzophenone
-
Chloroacetyl chloride
-
Toluene
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (0.01 mol, 2.31 g) in toluene (20 mL).[3]
-
Cool the solution to 5–10 °C using an ice bath.[3]
-
Slowly add a solution of chloroacetyl chloride (0.011 mol, 0.85 mL) in toluene (2 mL) dropwise to the cooled solution with continuous stirring.[3]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.[4]
-
To the crude residue, add ethanol (10 mL) and stir at room temperature for an extended period (e.g., 20 hours) for purification by trituration.[3]
-
Filter the resulting crystals, wash with cold ethanol, and dry to yield 2-(2-chloroacetamido)-5-chlorobenzophenone.[3][4]
Expert Insight: The dropwise addition of chloroacetyl chloride at reduced temperature is crucial to control the exothermicity of the acylation reaction and to minimize the formation of side products. The purification by trituration with ethanol is an effective method for removing unreacted starting materials and other impurities.
Protocol 2: Cyclization to 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
The cyclization step involves the formation of the seven-membered ring. This is typically achieved by reaction with ammonia, which serves as the nitrogen source for the diazepine ring.
Materials:
-
2-(2-chloroacetamido)-5-chlorobenzophenone
-
Methanol
-
Ammonia gas or a solution of ammonia in methanol
-
Hexamethylenetetramine (alternative)
-
Ammonium chloride (alternative)
Procedure (Methanolic Ammonia):
-
A mixture of 2-(2-chloroacetamido)-5-chlorobenzophenone (0.5 mol) and methanol (275 mL) is heated to reflux.[5]
-
A steady stream of ammonia gas is bubbled through the refluxing solution.[5]
-
The reaction is refluxed for several hours (e.g., 10 hours) while maintaining the ammonia flow.[5]
-
Monitor the reaction completion by TLC.
-
After cooling, the crystalline product is collected by filtration, washed with methanol and hot water, and then dried.[5]
Alternative Microwave-Assisted Procedure:
-
In a 10 mL microwave reactor vessel, place 2-(2-chloroacetamido)-5-chlorobenzophenone (0.8 mmol).[3]
-
Add a solution of ammonia in methanol (e.g., 7N solution).[4]
-
Seal the vessel and irradiate in a microwave synthesizer at 100°C for 30 minutes.[4]
-
After cooling, evaporate the solvent and triturate the residue with water to obtain the solid product.[4]
Mechanistic Rationale: The reaction proceeds via an initial SN2 reaction where ammonia displaces the chloride on the acetamido side chain, forming a primary amine intermediate. This is followed by an intramolecular condensation between the newly formed amine and the benzophenone carbonyl, leading to the cyclized product after dehydration.
Caption: Simplified mechanism of benzodiazepine ring formation.
II. The Synthesis of Quinazolines: A Scaffold of Diverse Bioactivity
Quinazolines are another class of heterocyclic compounds with a broad spectrum of pharmacological activities. 2-Aminobenzophenones serve as excellent precursors for the synthesis of 2,4-disubstituted quinazolines.
Protocol 3: One-Pot Synthesis of 6-bromo-2,4-disubstituted Quinazolines
This protocol exemplifies a one-pot synthesis, which is highly efficient as it avoids the isolation of intermediates. Here, we use 2-amino-5-bromobenzophenone as the starting material.
Materials:
-
2-Amino-5-bromobenzophenone
-
Triethyl orthoformate (or other orthoesters)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-5-bromobenzophenone (1.0 mmol) in ethanol (10 mL).[6]
-
Add triethyl orthoformate (1.2 mmol) and ammonium acetate (2.0 mmol).[6]
-
Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.[6]
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.[6]
-
Purify the residue by column chromatography on silica gel to obtain the desired quinazoline derivative.[6]
Protocol 4: Iodine-Catalyzed Oxidative Cyclization
This method provides an alternative route to quinazolines through an iodine-catalyzed reaction.
Materials:
-
2-Amino-5-bromobenzophenone
-
Substituted aniline
-
Iodine (I₂)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a solution of 2-Amino-5-bromobenzophenone (1.0 mmol) and a substituted aniline (1.2 mmol) in DMSO (5 mL), add a catalytic amount of iodine (10 mol%).[6]
-
Stir and heat the reaction mixture at 120 °C for 8-12 hours in an open-air atmosphere.[6]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration.
-
Purify the crude product by recrystallization or column chromatography.[6]
Expert Insight: The choice between these two protocols may depend on the availability of starting materials and the desired substitution pattern on the quinazoline ring. The one-pot method is generally more atom-economical.
III. The Synthesis of Acridones: Access to DNA Intercalators and Fluorescent Dyes
Acridones are tricyclic compounds known for their ability to intercalate with DNA, leading to anticancer properties, and are also used as fluorescent probes. A classical and effective method for their synthesis is the Ullmann condensation followed by cyclization.
Synthetic Workflow Overview
Caption: General workflow for the synthesis of acridone derivatives.
Protocol 5: Ullmann Condensation to N-Phenylanthranilic Acid
Materials:
-
o-chlorobenzoic acid
-
Aniline
-
Anhydrous potassium carbonate
-
Copper oxide
Procedure:
-
In a round-bottom flask, combine aniline (1.66 moles), o-chlorobenzoic acid (0.26 mole), anhydrous potassium carbonate (0.3 mole), and copper oxide (1 g).[7]
-
Heat the mixture to reflux for 2 hours.[7]
-
After reflux, remove the excess aniline by steam distillation.[7]
-
To the residual solution, add decolorizing carbon, boil for 15 minutes, and filter.[7]
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the N-phenylanthranilic acid.[7]
-
Filter the product and dry to a constant weight.[7]
Protocol 6: Intramolecular Cyclization to Acridone
Materials:
-
N-phenylanthranilic acid
-
Concentrated sulfuric acid
Procedure:
-
Slowly add N-phenylanthranilic acid to concentrated sulfuric acid with stirring.
-
Heat the mixture, for example, in a boiling water bath, for a few hours.
-
Carefully pour the reaction mixture onto ice to precipitate the crude acridone.
-
Collect the solid by filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization.
Mechanistic Consideration: The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution.[8] The subsequent cyclization is an intramolecular Friedel-Crafts acylation, where the carboxylic acid, activated by the strong acid, acylates the adjacent phenyl ring.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the key transformations discussed.
| Reaction | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield | Reference |
| Benzodiazepine (Acylation) | 2-amino-5-chlorobenzophenone | Chloroacetyl chloride | Toluene | 5-10°C to RT | 3-4 h | ~97% | [3] |
| Benzodiazepine (Cyclization) | 2-(chloroacetamido)-5-chlorobenzophenone | NH₃/Methanol | Methanol | Reflux | 10 h | ~81% | [5] |
| Quinazoline (One-Pot) | 2-Amino-5-bromobenzophenone | Triethyl orthoformate, NH₄OAc | Ethanol | Reflux | 4-6 h | Good | [6] |
| Acridone (Ullmann) | o-chlorobenzoic acid, Aniline | K₂CO₃, CuO | Aniline | Reflux | 2 h | 82-93% | [7] |
Conclusion and Future Outlook
The 2-aminobenzophenone scaffold is a testament to the power of a privileged starting material in organic synthesis. Its ability to be transformed into a diverse array of heterocyclic systems, including the therapeutically vital benzodiazepines, quinazolines, and acridones, underscores its enduring importance. The protocols detailed in this guide provide a robust foundation for researchers to explore the synthesis of these and other related compounds. Future work in this area will likely focus on the development of more sustainable and efficient catalytic systems, further expanding the synthetic utility of this remarkable building block.
References
- Process for preparing benzodiazepines. (1976). Google Patents.
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Synthesis of diazepam, sedative drug, from 2-amino-5-chlorobenzophenone. (n.d.). SID. Retrieved February 13, 2026, from [Link]
-
Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. (2022, August 1). Acta Scientific. Retrieved February 13, 2026, from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
Sources
- 1. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 2. sid.ir [sid.ir]
- 3. actascientific.com [actascientific.com]
- 4. benchchem.com [benchchem.com]
- 5. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide. The method is designed for researchers, scientists, and drug development professionals, providing a detailed protocol for assay and purity determination. The causality behind experimental choices, from mobile phase composition to forced degradation study design, is explained to ensure scientific integrity and facilitate method adoption and adaptation. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction
2-Amino-3-benzoyl-5-chlorobenzeneacetamide is a complex aromatic compound featuring amino, benzoyl, chloro, and acetamide functional groups. While not a widely documented pharmaceutical agent, its structural motifs are common in medicinal chemistry, suggesting its potential role as a synthetic intermediate or a related substance to an active pharmaceutical ingredient (API). A reliable and validated analytical method is paramount for ensuring its quality, purity, and stability throughout the drug development process.
The presence of multiple functional groups, including a basic amino group and a hydrophobic benzophenone core, presents a unique chromatographic challenge.[3] The amino group can lead to peak tailing due to interactions with residual silanols on silica-based columns, while the overall hydrophobicity requires a mobile phase with sufficient organic strength for elution. This method addresses these challenges through careful selection of the stationary phase, mobile phase pH, and organic modifier.
A critical aspect of pharmaceutical analysis is the ability of a method to be "stability-indicating." This means the method must be able to separate the main analyte from its potential degradation products, ensuring that the measured analyte concentration is accurate and not inflated by co-eluting impurities.[4][5][6] This application note details a forced degradation study to establish the stability-indicating nature of the proposed HPLC method.[7][8]
Experimental Design & Rationale
Analyte Structure and Chromatographic Considerations
The proposed structure for 2-Amino-3-benzoyl-5-chlorobenzeneacetamide is presented below. The key structural features influencing the HPLC method development are the benzophenone core, which provides strong UV absorbance, and the primary amine, which can be protonated at acidic pH.
// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; H1 [label="H"]; H2 [label="H"]; C7 [label="C"]; O1 [label="O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; Cl1 [label="Cl"]; N2 [label="N"]; H3 [label="H"]; C14 [label="C"]; O2 [label="O"]; C15 [label="C"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"];
// Benzene ring 1 C1 -- C2 [style=double]; C2 -- C3; C3 -- C4 [style=double]; C4 -- C5; C5 -- C6 [style=double]; C6 -- C1;
// Substituents on Benzene ring 1 C2 -- N1; N1 -- H1; N1 -- H2; C3 -- C7; C5 -- Cl1; C6 -- N2;
// Benzoyl group C7 -- O1 [style=double]; C7 -- C8;
// Benzene ring 2 C8 -- C9 [style=double]; C9 -- C10; C10 -- C11 [style=double]; C11 -- C12; C12 -- C13 [style=double]; C13 -- C8;
// Acetamide group N2 -- H3; N2 -- C14; C14 -- O2 [style=double]; C14 -- C15; C15 -- H4; C15 -- H5; C15 -- H6; }
Caption: Workflow for the forced degradation study.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters. [1][2]
-
Specificity: Demonstrated by the separation of the main peak from any degradation products in the forced degradation samples. Peak purity was assessed using a photodiode array (PDA) detector.
-
Linearity: Assessed over a concentration range of 50% to 150% of the nominal concentration (50-150 µg/mL). A linear regression analysis was performed, and the correlation coefficient (r²) was determined.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%).
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% concentration.
-
Intermediate Precision (Inter-day precision): Analysis performed on two different days by two different analysts.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The method's reliability was tested by making small, deliberate variations in the mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Table 2: Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time. | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | 0.8%1.2% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |
| Robustness | System suitability parameters met. | Passed |
Conclusion
The developed RP-HPLC method provides a reliable and robust tool for the quantitative analysis of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide. The method is specific, linear, accurate, and precise over the specified range. The successful separation of the analyte from its degradation products in forced degradation studies confirms the stability-indicating nature of the method, making it suitable for routine quality control and stability testing in a pharmaceutical development setting.
References
- Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Patel, Y., & Shah, N. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.
- Alsante, K. M., et al. (n.d.).
- Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- SGS. (n.d.). Forced Degradation Testing.
- SIELC Technologies. (2018, February 16). Separation of 2-Amino-5-chlorobenzophenone on Newcrom R1 HPLC column.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
- ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH. (n.d.). Quality Guidelines.
- Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 2-Amino-5-chloro-2'-fluorobenzophenone.
- Huang, Y.-F., et al. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. PMC - NIH.
- Chen, J.-H., et al. (2022, May 7). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
- Huang, Y.-F., et al. (2021, June 15). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp. Journal of Food and Drug Analysis.
- Kos Durjava, M., et al. (2017, December 1). Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. Taylor & Francis Online.
- Google Patents. (n.d.). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.
- Chulalongkorn University. (2015, May 19). Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium and Its Main Impur.
- ResearchGate. (2025, October 14). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry.
- Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- Regis Technologies. (2025, July 12). Amide or Amino HPLC Columns What are the Differences.
- Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
- MedChemExpress. (n.d.). 2-Amino-5-chlorobenzophenone (5-Chloro-2-aminobenzophenone) | Biochemical Reagent.
- Chrom-Art. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 4. onyxipca.com [onyxipca.com]
- 5. asianjpr.com [asianjpr.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Testing | SGS Italy [sgs.com]
Purification of "2-Amino-3-benzoyl-5-chlorobenzeneacetamide" by recrystallization
Executive Summary
This technical guide details the purification protocol for 2-Amino-3-benzoyl-5-chlorobenzeneacetamide (CAS: 78281-71-7), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Amfenac and a known related compound (Impurity E) of Nepafenac .
The synthesis of this amide typically involves the reaction of 2-amino-5-chlorobenzophenone with ethyl cyanoacetate or similar amidation pathways. Consequently, crude isolates often contain unreacted benzophenones, inorganic salts, and colored oligomers. This protocol utilizes a solubility-differential recrystallization method to achieve pharmaceutical-grade purity (>99.5% HPLC), specifically addressing common issues such as "oiling out" and persistent coloration.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Parameter | Specification |
| Chemical Name | 2-Amino-3-benzoyl-5-chlorobenzeneacetamide |
| Synonyms | Amfenac Amide; Nepafenac Impurity E; 2-(2-Amino-3-benzoyl-5-chlorophenyl)acetamide |
| CAS Number | |
| Molecular Formula | C₁₅H₁₃ClN₂O₂ |
| Molecular Weight | 288.73 g/mol |
| Solubility Profile | High: DMSO, DMFModerate (Hot): Ethanol, Isopropanol, AcetonitrileLow (Cold): Water, Hexane |
| Target Purity | > 99.5% (HPLC Area %) |
| Appearance | Crude: Yellow/Orange granular solidPure: Bright yellow to off-white crystalline powder |
Critical Process Parameters (CPP)
To ensure reproducibility, the following parameters must be strictly controlled. The "Expertise" of this protocol lies in the management of the metastable zone width (MSZW) to prevent oiling out.
-
Solvent Choice:
-
Primary Solvent: Ethanol (95%) or Isopropanol (IPA) . These protic solvents effectively dissolve the polar amide functionality at high temperatures while rejecting non-polar benzophenone impurities upon cooling.
-
Anti-Solvent (Optional): Water. Used only if yield in pure alcohol is low.
-
-
Dissolution Temperature: Must be maintained at Reflux (approx. 78-82°C) to ensure complete breakdown of crystal lattice energy.
-
Cooling Ramp: A non-linear cooling profile is required. Rapid cooling induces the precipitation of amorphous oils (oiling out) due to the molecule's low melting point relative to impurities.
Detailed Purification Protocol
Phase 1: Dissolution and Clarification
-
Charge: Place 10.0 g of crude 2-Amino-3-benzoyl-5-chlorobenzeneacetamide into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add 80 mL of Ethanol (95%) .
-
Note: The ratio 1:8 (w/v) is a starting point. If the solid does not dissolve at reflux, add solvent in 5 mL increments.
-
-
Reflux: Heat the mixture to a gentle reflux (approx. 80°C) with vigorous stirring. Maintain reflux for 15–20 minutes.
-
Observation: The solution should become clear orange/yellow. If black specks or turbidity persist, these are likely inorganic salts or elemental impurities.
-
-
Hot Filtration (Critical Step): While maintaining the solution near boiling, filter through a pre-heated Buchner funnel (or a sintered glass filter) to remove insoluble mechanical impurities.
-
Why: Cooling during filtration will cause premature crystallization on the filter paper, leading to yield loss.
-
Phase 2: Controlled Crystallization
-
Re-heating: Return the filtrate to a clean flask and briefly reheat to reflux to dissolve any nuclei formed during filtration.
-
Nucleation (Seeding): Remove the heat source. Allow the solution to cool naturally to 60°C .
-
Action: If available, add a seed crystal (0.1% w/w) of pure product. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
-
Slow Cooling: Transfer the flask to an oil bath or programmable chiller set to 50°C. Ramp the temperature down to 20°C at a rate of 10°C per hour .
-
Warning: Do not plunge into an ice bath yet. Rapid cooling causes the impurity-rich mother liquor to become trapped in the crystal lattice.
-
-
Final Crystallization: Once the mixture reaches room temperature (20–25°C) and a heavy slurry has formed, cool further to 0–5°C (ice bath) for 1 hour to maximize yield.
Phase 3: Isolation and Drying
-
Filtration: Filter the cold slurry under vacuum.
-
Displacement Wash: Wash the filter cake with 20 mL of cold Ethanol (0°C) .
-
Drying: Dry the solid in a vacuum oven at 45–50°C for 6–8 hours.
-
Check: Ensure constant weight is achieved.
-
Process Visualization (Workflow)
The following diagram illustrates the logical flow and decision points within the purification process.
Figure 1: Step-by-step workflow for the recrystallization of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide.
Analytical Validation & Troubleshooting
Validation Methods
-
HPLC Analysis: Use a C18 column (e.g., Agilent Zorbax Eclipse). Mobile Phase: Acetonitrile:Water (0.1% H3PO4) gradient. The product typically elutes after the more polar hydrolysis byproducts but before the non-polar benzophenone starting material.
-
Melting Point: The pure amide should exhibit a sharp melting point. While literature values vary by polymorph, a range of 175–180°C is typical for high-purity crystalline forms of this class. Broad ranges (>2°C) indicate retained solvent or impurities.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or concentration too high. | Re-heat to reflux, add 10% more solvent, and cool very slowly with vigorous stirring. |
| Low Yield | Product is too soluble in ethanol at room temp. | Add water (anti-solvent) dropwise at reflux until slight turbidity appears, then cool. |
| Persistent Color | Benzophenone impurities or oxidation products. | Add Activated Carbon (5% w/w) during the reflux step, stir for 10 mins, then hot filter. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17876740, 2-(2-Amino-3-benzoyl-5-chlorophenyl)acetamide. Retrieved from [Link]
-
Walsh, D. A., & Shamblee, D. A. (1988). United States Patent No. 4,736,060: Process for the preparation of 2-amino-3-benzoylphenylacetic acids and esters. U.S. Patent and Trademark Office.[2] (Foundational chemistry for Amfenac/Nepafenac class synthesis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 4. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone - Google Patents [patents.google.com]
The Synthesis of N-(2-benzoyl-4-chloro-6-acetamidophenyl)-2-chloroacetamide: A Detailed Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the reaction of 2-amino-3-benzoyl-5-chlorobenzeneacetamide with chloroacetyl chloride, a critical transformation in the synthesis of various pharmaceutical intermediates. The following sections delve into the underlying reaction mechanism, provide detailed experimental protocols, and offer insights into the practical aspects of this N-acylation reaction.
Introduction
The N-acylation of aromatic amines is a fundamental reaction in organic synthesis, forming the basis for the construction of a wide array of complex molecules, including many active pharmaceutical ingredients (APIs). The reaction between 2-amino-3-benzoyl-5-chlorobenzeneacetamide and chloroacetyl chloride is a prime example of such a transformation, leading to the formation of N-(2-benzoyl-4-chloro-6-acetamidophenyl)-2-chloroacetamide. This product contains a reactive chloroacetyl group, which serves as a versatile handle for subsequent nucleophilic substitutions, enabling the synthesis of diverse molecular scaffolds. Notably, analogous 2-amino-5-chlorobenzophenone derivatives are key starting materials in the synthesis of benzodiazepines, a class of psychoactive drugs.[1][2]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary aromatic amine in 2-amino-3-benzoyl-5-chlorobenzeneacetamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
Here is a step-by-step breakdown of the mechanism:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amino group on the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated, typically by a weak base present in the reaction mixture or during the work-up, to yield the final N-acylated product and hydrochloric acid (HCl) as a byproduct.
To drive the reaction to completion, a base is often added to neutralize the HCl generated.[3] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Caption: Nucleophilic acyl substitution mechanism.
Experimental Protocol
This protocol is adapted from established procedures for the N-acylation of structurally similar 2-aminobenzophenone derivatives.[4][5]
Materials and Equipment
| Material/Equipment | Specifications |
| 2-amino-3-benzoyl-5-chlorobenzeneacetamide | Reagent grade |
| Chloroacetyl chloride | Reagent grade, freshly distilled if necessary |
| Toluene | Anhydrous |
| Triethylamine (TEA) or Pyridine | Reagent grade, as a base |
| Round-bottom flask | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Dropping funnel | |
| Ice bath | |
| Buchner funnel and filter paper | |
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-benzoyl-5-chlorobenzeneacetamide (1.0 equivalent) in anhydrous toluene. The volume of the solvent should be sufficient to ensure good stirring.
-
Addition of Base: Add a stoichiometric amount of a suitable base, such as triethylamine (1.1 equivalents) or pyridine. The base acts as an HCl scavenger, driving the reaction forward.[3]
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and minimize the formation of byproducts.[6]
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture and slowly add water to quench any unreacted chloroacetyl chloride.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the pure N-(2-benzoyl-4-chloro-6-acetamidophenyl)-2-chloroacetamide.
Caption: Experimental workflow for N-acylation.
Causality Behind Experimental Choices
-
Solvent Selection: Toluene is a common solvent for this type of reaction as it is relatively non-polar, inert under the reaction conditions, and has a suitable boiling point for reflux if heating is required.[4] Other aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also be used.[7]
-
Temperature Control: The initial cooling of the reaction mixture is critical. The reaction between an amine and an acyl chloride is highly exothermic.[6] Without proper temperature control, side reactions and degradation of the product can occur.
-
Use of a Base: As mentioned earlier, a base is essential to neutralize the hydrochloric acid produced during the reaction. Tertiary amines like triethylamine or pyridine are commonly used because they are non-nucleophilic and will not compete with the starting amine in reacting with the chloroacetyl chloride.[3]
-
Stoichiometry: A slight excess of chloroacetyl chloride and the base is often used to ensure the complete consumption of the starting amine.
Safety Precautions
-
Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Toluene is a flammable and toxic solvent. Avoid inhalation and contact with skin.
-
Triethylamine and pyridine are corrosive and have strong, unpleasant odors. Handle them in a fume hood.
Conclusion
The N-acylation of 2-amino-3-benzoyl-5-chlorobenzeneacetamide with chloroacetyl chloride is a robust and reliable method for the synthesis of a valuable intermediate for further chemical transformations. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired product. The protocol provided in this document, based on well-established procedures for similar compounds, offers a solid starting point for the successful execution of this reaction in a laboratory setting.
References
- Vertex AI Search. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl.
- BenchChem. nitrobenzophenone and 2-amino-5- chlorobenzophenone in Drug Synthesis.
- Semantic Scholar.
- ChemicalBook.
- Acta Scientific. Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer.
- BenchChem. A Comparative Guide to Alternative Synthetic Routes for Benzodiazepine Scaffolds.
- PubChem. 2-(2-Amino-3-benzoyl-5-chlorophenyl)acetamide.
- Google Patents. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone.
- Google Patents. CN105541653A - A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone.
- Wikipedia. 2-Amino-5-chlorobenzophenone.
- Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes.
- SRD Pharma. 2-Amino-3-benzoyl-5-chlorobenzeneacetamide.
- Asian Journal of Organic & Medicinal Chemistry. 2-Aminobenzophenone as synthetic precursors.
- ChemicalBook. 2-AMino-3-benzoyl-5-chlorobenzeneacetaMide CAS#: 78281-71-7.
- Organic Syntheses Procedure. 2-aminobenzophenone.
- ResearchGate.
- Sigma-Aldrich. 2-Amino-5-chloro-3-methylbenzoic acid 97 20776-67-4.
- Reddit. Acid chloride reaction with amine : r/OrganicChemistry.
- PMC. 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide.
- ChemicalBook. 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide | CAS No- 78281-61-5.
Sources
- 1. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 2. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. actascientific.com [actascientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Amino-3-benzoyl-5-chlorobenzeneacetamide - Opulent Pharma [opulentpharma.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide
Introduction: The Imperative for Rigorous Characterization
2-Amino-3-benzoyl-5-chlorobenzeneacetamide is a key chemical intermediate and a known impurity in the synthesis of Nepafenac, a non-steroidal anti-inflammatory drug.[1][2] As with any pharmaceutical-related compound, its unambiguous identification, purity assessment, and structural confirmation are critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Regulatory bodies mandate stringent control over impurities, making robust analytical characterization a non-negotiable aspect of drug development and manufacturing.
This document provides a detailed guide to the essential analytical techniques required for the comprehensive characterization of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide (CAS No: 78281-71-7). We move beyond simple procedural lists to explain the scientific rationale behind the choice of methodologies, empowering researchers to not only replicate these protocols but also to adapt them to specific laboratory contexts. The integration of chromatographic and spectroscopic techniques provides a self-validating system for confirming the molecule's identity, purity, and structural integrity.
Molecular Structure and Physicochemical Properties
-
IUPAC Name: 2-(2-amino-3-benzoyl-5-chlorophenyl)acetamide[3]
-
Synonyms: Nepafenac Impurity[1], 2-Amino-3-benzoyl-5-chlorophenylacetamide[3]
-
CAS Number: 78281-71-7[3]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃ClN₂O₂ | [3] |
| Molecular Weight | 288.73 g/mol | [3] |
| Monoisotopic Mass | 288.0665554 Da | [3] |

Figure 1. Chemical Structure of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide
Integrated Analytical Workflow
A comprehensive characterization relies on the synergy of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a complete picture of the compound's identity and quality. The logical flow of analysis ensures that purity is assessed before committing to more intensive structural elucidation techniques.
Diagram 1: Integrated workflow for comprehensive characterization.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide. Its high resolution and sensitivity make it ideal for separating the main compound from process-related impurities and degradation products.
Rationale for Method Selection
A reverse-phase (RP-HPLC) method is the logical choice. The molecule possesses significant non-polar character due to its two aromatic rings, making it well-suited for retention on a hydrophobic stationary phase like C18. A UV detector is employed because the benzophenone chromophore exhibits strong absorbance in the UV region, ensuring high sensitivity. A patent for analyzing a related compound, nepafenac, specifies UV detection at 245 nm, which serves as an excellent starting point.[4]
Protocol: Reverse-Phase HPLC-UV
This protocol is designed as a stability-indicating method to ensure specificity.
1. Instrumentation and Columns:
-
HPLC or UPLC system with a UV/PDA detector.
-
Column: C18, 100 x 2.1 mm, 1.8 µm particle size (for UPLC) or C18, 150 x 4.6 mm, 5 µm (for HPLC). A column like the Waters Sunfire C18 is suitable.[4]
2. Reagents and Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate Buffer (pH 4.25). Dissolve 0.63 g of ammonium formate in 1000 mL of HPLC-grade water. Adjust pH to 4.25 with formic acid. Filter through a 0.22 µm membrane.[4]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[4]
-
Diluent: Acetonitrile/Water (50:50 v/v).
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Flow Rate | 0.5 mL/min (UPLC) or 1.0 mL/min (HPLC) | Provides optimal efficiency for the selected column dimensions. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations.[4] |
| Detection λ | 245 nm | Strong absorbance wavelength for the benzophenone chromophore.[4] |
| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overloading. |
| Gradient Elution | 0-1 min: 30% B; 1-8 min: 30-80% B; 8-9 min: 80% B; 9-10 min: 30% B | A gradient is essential for eluting potential impurities with different polarities and ensuring a clean baseline for the main peak. |
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Vortex/sonicate to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Calculate the purity of the main peak using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
For quantitative analysis, a calibration curve must be generated using a certified reference standard.
Mass Spectrometry for Molecular Weight Confirmation
Mass Spectrometry (MS) provides an exact mass measurement, offering definitive confirmation of the compound's elemental composition. Coupling HPLC with MS (LC-MS) is highly efficient, as it provides mass information for the main peak and any separated impurities simultaneously.
Rationale for Method Selection
Electrospray Ionization (ESI) is the preferred ionization technique for this molecule. The presence of basic amine and amide functional groups makes it highly susceptible to protonation in the positive ion mode, leading to a strong [M+H]⁺ signal.
Protocol: LC-MS (ESI+)
1. Instrumentation:
-
LC system coupled to a Triple Quadrupole (QqQ) or Time-of-Flight (TOF) mass spectrometer.
2. Ionization and Detection Parameters:
-
Ionization Mode: ESI, Positive
-
Capillary Voltage: 3.5 kV
-
Scan Range: m/z 100-500
-
Source Temperature: 120 °C
-
Drying Gas (N₂): 350 °C at 10 L/min
3. Expected Results:
-
The primary ion observed will be the protonated molecule [M+H]⁺.
-
Other common adducts such as [M+Na]⁺ and [M+K]⁺ may also be present.
-
The high-resolution mass should align with the calculated theoretical mass of the elemental formula.
Predicted Mass Spectrometry Data
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | C₁₅H₁₄ClN₂O₂⁺ | 289.0738 |
| [M+Na]⁺ | C₁₅H₁₃ClN₂NaO₂⁺ | 311.0558 |
| [M+K]⁺ | C₁₅H₁₃ClKN₂O₂⁺ | 327.0297 |
| [M+NH₄]⁺ | C₁₅H₁₇ClN₃O₂⁺ | 306.1004 |
Data derived from PubChemLite predictions.[5]
Spectroscopic Methods for Structural Elucidation
While chromatography and mass spectrometry confirm purity and molecular weight, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for unambiguously determining the chemical structure.
¹H and ¹³C NMR Spectroscopy
NMR is the most powerful technique for structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.
1. Protocol:
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for resolving exchangeable protons (e.g., -NH₂, -CONH₂).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Concentration: ~10-20 mg of sample in 0.7 mL of deuterated solvent.
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for complex assignments.
2. Expected ¹H NMR Signals (Conceptual):
-
Aromatic Protons (~6.5-8.0 ppm): Multiple signals corresponding to the protons on the two distinct phenyl rings. Protons adjacent to the benzoyl and chloro groups will be shifted downfield.
-
Amine Protons (-NH₂) (~5.0-6.0 ppm): A broad singlet, which is exchangeable with D₂O. The chemical shift can vary.
-
Acetamide Protons (-CONH₂) (~7.0-7.5 ppm): Two distinct broad singlets for the non-equivalent amide protons.
-
Methylene Protons (-CH₂-) (~3.5-4.0 ppm): A sharp singlet integrating to 2H.
3. Expected ¹³C NMR Signals (Conceptual):
-
Carbonyl Carbons (C=O) (~165-195 ppm): Two distinct signals for the amide and ketone carbonyls.
-
Aromatic Carbons (~110-150 ppm): Multiple signals for the 12 aromatic carbons. Carbons attached to nitrogen, chlorine, and carbonyl groups will have characteristic shifts.
-
Methylene Carbon (-CH₂-) (~40-50 ppm): A single signal for the aliphatic carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for identifying the key functional groups present in the molecule, acting as a structural fingerprint.
1. Protocol:
-
Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Instrument: FTIR Spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
2. Expected Characteristic Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3450 - 3300 (two bands) |
| Amide (N-H) | Stretch | ~3200 (broad) |
| Aromatic (C-H) | Stretch | 3100 - 3000 |
| Ketone (C=O) | Stretch (Benzophenone) | 1680 - 1660 |
| Amide I (C=O) | Stretch | 1670 - 1640 |
| Aromatic (C=C) | Stretch | 1600 - 1450 |
| Amide II (N-H) | Bend | 1570 - 1515 |
| Aryl-Cl | Stretch | 1100 - 1000 |
Reference ranges adapted from general FTIR correlation charts.[6]
Conclusion
The analytical characterization of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide requires a multi-faceted and orthogonal approach. The combination of HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and NMR/FTIR for definitive structural elucidation provides a robust and reliable data package. The protocols and rationale outlined in this application note serve as a comprehensive guide for researchers in quality control, process development, and regulatory affairs to ensure the identity, purity, and quality of this important pharmaceutical intermediate.
References
- Journal of Pharmaceutical Research. (2020). Synthesis and Characterization of Structurally Related Compounds of Lorazepam and Temazepam.
- Austin Journal of Analytical and Pharmaceutical Chemistry. (2017). Development and Validation of Related Compounds Method for Lorazepam Tablets by Reverse Phase UPLC.
- International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid.
- Academia.edu. Metabolites of lorazepam: Relevance of past findings to present day use of LC-MS/MS in analytical toxicology.
- ChemicalBook. 2-AMino-3-benzoyl-5-chlorobenzeneacetaMide CAS#: 78281-71-7.
- GLP Pharma Standards. 2-(2-Amino-3-benzoyl-5-chlorophenyl)acetamide | CAS No- 78281-71-7.
- PubChemLite. 2-(2-amino-3-benzoyl-5-chlorophenyl)acetamide (C15H13ClN2O2).
- Google Patents. WO2010115906A1 - 2-{2-amino-3-[hydroxy(phenyl)methyl]phenyl} acetamide.
- SRD Pharma. 2-Amino-3-benzoyl-5-chlorobenzeneacetamide.
- PubChem. 2-(2-Amino-3-benzoyl-5-chlorophenyl)acetamide.
- Benchchem. A Comparative Guide to Analytical Methods for the Characterization of 2-Amino-5-chloro-2'-fluorobenzophenone.
Sources
- 1. 2-AMino-3-benzoyl-5-chlorobenzeneacetaMide CAS#: 78281-71-7 [chemicalbook.com]
- 2. 2-Amino-3-benzoyl-5-chlorobenzeneacetamide [srdpharma.com]
- 3. 2-(2-Amino-3-benzoyl-5-chlorophenyl)acetamide | C15H13ClN2O2 | CID 17876740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2010115906A1 - 2-{2-amino-3-[hydroxy(phenyl)methyl]phenyl} acetamide - Google Patents [patents.google.com]
- 5. PubChemLite - 2-(2-amino-3-benzoyl-5-chlorophenyl)acetamide (C15H13ClN2O2) [pubchemlite.lcsb.uni.lu]
- 6. ijcmas.com [ijcmas.com]
Application Notes and Protocols for the Analytical Derivatization of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide
Introduction: The Analytical Challenge of a Key Pharmaceutical Intermediate
2-Amino-3-benzoyl-5-chlorobenzeneacetamide is a critical intermediate and a potential impurity in the synthesis of Nepafenac, a non-steroidal anti-inflammatory drug (NSAID) used in ophthalmology.[1][2] The robust and sensitive quantification of this compound is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). However, the inherent chemical properties of 2-amino-3-benzoyl-5-chlorobenzeneacetamide—specifically its primary aromatic amine functionality and its benzophenone core—present distinct analytical challenges. These include potential for poor chromatographic peak shape, low volatility, and insufficient sensitivity in standard analytical methodologies.
Derivatization, the chemical modification of an analyte to enhance its analytical properties, offers a potent solution to these challenges. This comprehensive guide provides detailed application notes and protocols for the derivatization of 2-amino-3-benzoyl-5-chlorobenzeneacetamide for various analytical purposes, including high-performance liquid chromatography (HPLC) with fluorescence detection, gas chromatography-mass spectrometry (GC-MS), and chiral separation. The protocols herein are designed to be self-validating systems, grounded in established chemical principles and aligned with regulatory expectations for analytical method validation.
Physicochemical Properties and Handling
A thorough understanding of the analyte's properties is foundational to successful analytical method development.
| Property | Value/Information | Source(s) |
| Molecular Formula | C₁₅H₁₃ClN₂O₂ | [1] |
| Molecular Weight | 288.73 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Practically insoluble in water. Soluble in organic solvents such as acetone, acetonitrile, methanol, and chloroform. | [3][4][5][6] |
| Stability | Stable under standard laboratory conditions. Should be protected from light and stored in a cool, dry place. Stability studies are recommended under specific analytical conditions. | [7][8] |
Note: Due to the benzophenone moiety, this compound may be susceptible to photochemical degradation. All solutions should be protected from light.
HPLC-Based Analysis via Pre-Column Derivatization with Dansyl Chloride
Derivatization with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) is a classic and robust method for the fluorescent labeling of primary and secondary amines.[9] The resulting sulfonamide derivative of 2-amino-3-benzoyl-5-chlorobenzeneacetamide exhibits strong fluorescence, enabling highly sensitive detection by HPLC with a fluorescence detector (HPLC-FLD).
Causality of Experimental Choices
The choice of dansyl chloride is predicated on its high reactivity with the primary amine of the target analyte under alkaline conditions to form a stable, highly fluorescent derivative. The use of a bicarbonate buffer at a pH of approximately 9.5 ensures the deprotonation of the primary amine, facilitating its nucleophilic attack on the sulfonyl chloride. Acetonitrile is employed as the reaction solvent due to its ability to dissolve both the analyte and the derivatizing reagent, and its compatibility with reversed-phase HPLC. The reaction is quenched with a weak acid to consume excess dansyl chloride and prevent further reactions.
Experimental Workflow: Dansyl Chloride Derivatization
Caption: Workflow for Dansyl Chloride Derivatization.
Detailed Protocol: Dansyl Chloride Derivatization
1. Reagent Preparation:
-
Analyte Stock Solution: Accurately weigh and dissolve 2-amino-3-benzoyl-5-chlorobenzeneacetamide in acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve the desired concentration range for calibration.
-
Dansyl Chloride Solution: Prepare a 1 mg/mL solution of dansyl chloride in acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Buffer Solution: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.5 with 1 M sodium hydroxide.
2. Derivatization Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the working standard solution or sample solution.
-
Add 200 µL of the 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture in a water bath or heating block at 60°C for 30 minutes, protected from light.
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of 2% (v/v) formic acid in water to quench the reaction.
-
Vortex for 10 seconds.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC-FLD Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Fluorescence Detection | Excitation: 340 nm, Emission: 525 nm |
Note: The chromatographic conditions provided are a starting point and may require optimization for specific instrumentation and column chemistries.
Enhanced Sensitivity with FMOC-Cl for HPLC-FLD Analysis
9-fluorenylmethyl chloroformate (FMOC-Cl) is another highly effective fluorescent labeling reagent for primary and secondary amines.[10][11][12] Derivatization with FMOC-Cl often yields derivatives with high quantum efficiencies, leading to excellent detection limits.
Causality of Experimental Choices
The reaction between FMOC-Cl and the primary amine of the analyte proceeds rapidly at room temperature in a basic medium, typically a borate buffer.[13] The resulting carbamate is stable and highly fluorescent. The reaction is quenched by adding a primary amine, such as 1-aminoadamantane, to react with the excess FMOC-Cl.
Experimental Workflow: FMOC-Cl Derivatization
Caption: Workflow for FMOC-Cl Derivatization.
Detailed Protocol: FMOC-Cl Derivatization
1. Reagent Preparation:
-
Analyte Stock and Working Solutions: Prepare as described for the dansyl chloride method.
-
FMOC-Cl Solution: Prepare a 5 mM solution of FMOC-Cl in acetonitrile. This solution should be prepared fresh daily.
-
Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 8.5.
-
Quenching Solution: Prepare a 50 mM solution of 1-aminoadamantane in acetonitrile.
2. Derivatization Procedure:
-
In an HPLC vial, combine 50 µL of the working standard or sample solution with 100 µL of the 0.1 M borate buffer (pH 8.5).
-
Add 100 µL of the 5 mM FMOC-Cl solution.
-
Cap the vial and vortex immediately for 30 seconds.
-
Let the reaction proceed at room temperature for 5 minutes.
-
Add 50 µL of the 50 mM 1-aminoadamantane solution to quench the reaction.
-
Vortex for 10 seconds.
-
The sample is now ready for injection.
3. HPLC-FLD Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 40% B to 80% B over 20 minutes |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 15 µL |
| Fluorescence Detection | Excitation: 265 nm, Emission: 315 nm |
GC-MS Analysis Following Silylation with BSTFA
For volatile and thermally stable analytes, gas chromatography-mass spectrometry (GC-MS) offers excellent separation efficiency and structural confirmation. The primary amine and amide functionalities of 2-amino-3-benzoyl-5-chlorobenzeneacetamide can be derivatized using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility and improve chromatographic performance.[9][14]
Causality of Experimental Choices
BSTFA is a powerful silylating agent that reacts with active hydrogens in amines and amides to form trimethylsilyl (TMS) derivatives.[15] The addition of a catalyst such as trimethylchlorosilane (TMCS) can enhance the reactivity. The reaction is typically carried out in an aprotic solvent like acetonitrile at an elevated temperature to ensure complete derivatization.
Experimental Workflow: BSTFA Derivatization
Caption: Workflow for BSTFA Derivatization.
Detailed Protocol: BSTFA Derivatization
1. Reagent Preparation:
-
Analyte Stock and Working Solutions: Prepare in a volatile solvent such as methanol or acetonitrile.
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
2. Derivatization Procedure:
-
Transfer 100 µL of the working standard or sample solution to a 2 mL GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 100 µL of acetonitrile.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Tightly cap the vial and heat at 70°C for 60 minutes in a heating block.
-
Cool the vial to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Recommended Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 290°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Chiral Separation via Derivatization with Marfey's Reagent
The potential for stereoisomers in pharmaceutical intermediates necessitates the development of chiral separation methods. Derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), converts enantiomers into diastereomers, which can then be separated on a non-chiral stationary phase.[16][17][18]
Causality of Experimental Choices
Marfey's reagent reacts with the primary amine of the analyte to form diastereomeric derivatives. The L-enantiomer of Marfey's reagent will react with the R- and S-enantiomers of the analyte to produce L-R and L-S diastereomers, which have different physicochemical properties and can be resolved by reversed-phase HPLC.
Experimental Workflow: Marfey's Reagent Derivatization
Caption: Workflow for Marfey's Reagent Derivatization.
Detailed Protocol: Marfey's Reagent Derivatization
1. Reagent Preparation:
-
Analyte Solution: Prepare a solution of the racemic analyte in a mixture of water and acetonitrile (1:1, v/v).
-
Marfey's Reagent Solution: Prepare a 1% (w/v) solution of Marfey's reagent in acetone.
-
Buffer Solution: Prepare a 1 M sodium bicarbonate solution in water.
-
Quenching Solution: Prepare a 1 M hydrochloric acid solution in water.
2. Derivatization Procedure:
-
To 100 µL of the analyte solution, add 20 µL of 1 M sodium bicarbonate.
-
Add 200 µL of the 1% Marfey's reagent solution.
-
Vortex the mixture and incubate at 40°C for 60 minutes.
-
After cooling to room temperature, add 20 µL of 1 M HCl to stop the reaction.
-
Evaporate the acetone under a stream of nitrogen.
-
Dilute the remaining aqueous solution with the mobile phase and filter through a 0.22 µm syringe filter before injection.
3. HPLC-UV/DAD Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 50 mM Triethylammonium Phosphate buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 60% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 340 nm |
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
All developed analytical methods must be validated to ensure they are fit for their intended purpose.[19][20] Validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[20]
Key Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Conclusion
The derivatization protocols outlined in this application note provide robust and sensitive methods for the analytical determination of 2-amino-3-benzoyl-5-chlorobenzeneacetamide. The choice of derivatization reagent and analytical technique will depend on the specific requirements of the analysis, such as the desired sensitivity, the available instrumentation, and the need for chiral separation. It is imperative that any chosen method be subject to rigorous validation to ensure the generation of reliable and accurate data, thereby supporting the development and quality control of safe and effective pharmaceutical products.
References
-
Stability Testing of Pharmaceutical Products. (2012). IntechOpen. [Link]
-
BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. (n.d.). NCBI Bookshelf. [Link]
-
Benzophenone. (n.d.). Solubility of Things. [Link]
-
Stability Studies and Testing of Pharmaceuticals: An Overview. (2020). LCGC International. [Link]
-
Impurity and Stability Studies. (n.d.). SlideShare. [Link]
-
Impurity and Stability Studies Overview. (n.d.). Scribd. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. [Link]
-
Benzophenone. (n.d.). PubChem. [Link]
-
2.2.2. Quantitation by HPLC of amines as dansyl derivatives. (2007). ResearchGate. [Link]
-
Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). European Medicines Agency. [Link]
-
Benzophenone. (n.d.). Wikipedia. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. (2023). Perpusnas. [Link]
-
Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. (2020). ResearchGate. [Link]
-
Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. (2002). PubMed. [Link]
-
Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. (2006). ResearchGate. [Link]
-
Optimization of experimental variables in the dabsyl chloride derivatization of biogenic amines for their determination by RP-HPLC. (2001). ResearchGate. [Link]
-
Fmoc-Cl fluorescent determination for amino groups of nanomaterial science. (2012). PubMed. [Link]
-
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. (n.d.). ResearchGate. [Link]
-
Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009). ResearchGate. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
-
Derivatization reaction of FMOC-Cl with an amine and an alcohol. (n.d.). ResearchGate. [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2023). YouTube. [Link]
-
Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography. (2019). National Institutes of Health. [Link]
-
The derivatization scheme of alkyl amines with FMOC-Cl. (n.d.). ResearchGate. [Link]
-
Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. (2023). MDPI. [Link]
-
Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. (2006). PubMed. [Link]
-
Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. (1989). PubMed. [Link]
-
Chiral Separations Using Marfey's Reagent. (2007). Taylor & Francis eBooks. [Link]
-
Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. (2011). PubMed. [Link]
-
Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. (2011). ResearchGate. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ICH Official web site : ICH [ich.org]
- 11. researchgate.net [researchgate.net]
- 12. Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jordilabs.com [jordilabs.com]
- 20. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Troubleshooting "2-Amino-3-benzoyl-5-chlorobenzeneacetamide" synthesis issues
This guide addresses the synthesis and troubleshooting of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide (CAS: 78281-71-7).
This compound is a chlorinated analog of Nepafenac (a prodrug NSAID) and the amide derivative of Amfenac . It is frequently encountered either as a target molecule in analog synthesis or as a critical impurity ("Impurity E") in the manufacturing of Nepafenac.
Executive Summary
The synthesis of this molecule presents a unique "chemical conflict." You are balancing a nucleophilic aniline (position 2) against an electrophilic amide (position 1) and a ketone (position 3). The 5-chloro substituent exerts an electron-withdrawing effect that deactivates the ring, altering reaction kinetics compared to the standard Nepafenac route.
Common Failure Modes:
-
Reductive Dechlorination: Loss of the 5-Cl atom during desulfurization (if following the standard Gassman/Raney Ni route).
-
Spontaneous Cyclization: The molecule collapses into 5-chloro-7-benzoyl-oxindole (lactam formation) under acidic conditions.
-
Hydrolysis Failure: Inability to open the oxindole ring without degrading the amide to an acid.
Module 1: The "Vanishing Chlorine" (Synthesis Route Selection)
Problem: You are synthesizing the compound using the standard Nepafenac protocol (Gassman indole synthesis followed by desulfurization), but your final product mass spec shows M-34 (loss of Chlorine).
Root Cause: The standard industrial route for Nepafenac involves reacting 2-aminobenzophenone with 2-(methylthio)acetamide, followed by desulfurization using Raney Nickel .[1][2]
-
Critical Flaw for this Target: Raney Nickel is a potent hydrodehalogenation catalyst. It will strip the chlorine off the 5-position just as easily as it removes the sulfur, converting your target back into unsubstituted Nepafenac.
Corrective Protocol: You must avoid the Raney Ni desulfurization step. Choose one of the following alternative pathways:
-
Option A: The Oxindole Hydrolysis Route (Recommended)
-
Synthesize 5-chloro-7-benzoyl-2-oxindole (via Gassman reaction or isatin synthesis).
-
Perform a controlled alkaline hydrolysis to open the lactam ring to the amide.
-
Note: This requires careful pH control to prevent re-cyclization (see Module 2).
-
-
Option B: Direct Amidation of Amfenac Analog
-
Start with 2-amino-3-benzoyl-5-chlorophenylacetic acid (the "Amfenac" acid analog).
-
Activate the acid (EDC/NHS or Mixed Anhydride).
-
React with ammonia/ammonium hydroxide.
-
Caution: Avoid thermal dehydration which will force cyclization.
-
Module 2: The "Red-Orange" Impurity (Cyclization Equilibrium)
Problem: The product turns into a red/orange solid during workup or storage. HPLC shows a shift in retention time.
Root Cause: This is the Lactam-Amide Equilibrium . The 2-amino group attacks the amide carbonyl, releasing ammonia and forming the thermodynamically stable oxindole (lactam) . This is accelerated by acid and heat .
Visualizing the Mechanism:
Caption: The reversible cyclization between the open-chain amide (Target) and the closed-ring oxindole (Impurity).
Troubleshooting Protocol:
-
Workup pH: Never allow the pH to drop below 7.0 during extraction. The open chain is stable in mild base.
-
Temperature: Avoid boiling ethanol or high-vacuum drying at >50°C.
-
Stabilization: Store the compound in a buffered solid state if possible, or at -20°C.
Module 3: Purification & Solubility (The "Oiling Out" Issue)
Problem: The product separates as a sticky gum or oil rather than a crystalline solid.
Root Cause: The 5-chloro substituent disrupts the crystal packing relative to the non-chlorinated parent, and the presence of residual "thio" intermediates (if using Route A) acts as a plasticizer.
Optimization Table: Solvent Systems
| Solvent System | Outcome | Recommendation |
| Ethanol (Hot) | High risk of cyclization to oxindole. | AVOID |
| IPA / Water (9:1) | Good crystallization, but slow. | Recommended (Cool slowly) |
| DCM / Hexane | Often traps impurities; oils out. | Use for initial precipitation only. |
| Ethyl Acetate | Good solubility, but risk of transamidation/cyclization if wet. | Use only if dry. |
Step-by-Step Recrystallization Guide:
-
Dissolve crude material in Isopropyl Alcohol (IPA) at 40°C (Do not reflux).
-
Add Water dropwise until slight turbidity appears.
-
Add a seed crystal of the amide (if available) or scratch the glass.
-
Cool to 0°C over 4 hours.
-
Critical: Wash the filter cake with cold, basic water (pH 8, NH4OH trace) to prevent acid-catalyzed cyclization on the filter paper.
Module 4: Analytical Validation (Distinguishing Target from Impurities)
You must distinguish the Target (Amide) from the Impurity (Oxindole) and the Dechlorinated byproduct (Nepafenac).
| Feature | Target (5-Cl-Amide) | Impurity (Oxindole) | Impurity (Nepafenac) |
| IR Spectrum | Two bands (NH2 & Amide) ~3400, 1680 cm⁻¹ | Lactam band ~1700-1720 cm⁻¹ (Sharp) | Similar to Target, but shift in fingerprint |
| H-NMR | Singlet (-CH2-) at ~3.5 ppm | No -CH2- singlet (CH is part of ring) | Aromatic region differs (extra proton) |
| Mass Spec | M+ (288/290) Cl pattern | M+ (271/273) (Loss of NH3) | M+ (254) (Loss of Cl) |
FAQ: Rapid Fire Troubleshooting
Q: Can I use catalytic hydrogenation (Pd/C) instead of Raney Ni? A: No. Pd/C will also remove the aryl chloride (hydrodehalogenation) under standard conditions. If you must reduce a double bond or sulfur while keeping the Cl, you need a poisoned catalyst (e.g., Pt/C sulfided) or a chemical reductant (Zinc/Acetic Acid - though acid is risky for cyclization).
Q: My reaction stalled at the nitrile intermediate. A: The 5-Cl group deactivates the ring. If you are hydrolyzing a nitrile precursor (Radziszewski reaction), standard H2O2/NaOH might be too slow. Try: Urea-Hydrogen Peroxide (UHP) complex with K2CO3 in acetone.
Q: Why is my yield lower than the Nepafenac literature? A: Electronic effects. The 5-Cl is electron-withdrawing. It destabilizes the transition states for electrophilic aromatic substitution (if making the ring) and reduces the nucleophilicity of the aniline (making the initial condensation slower). You likely need longer reaction times (increase by 25-50%) compared to the unsubstituted protocol.
References
-
Walsh, D. A., et al. (1982). "Antiinflammatory agents.[3] 2. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogues." Journal of Medicinal Chemistry. (Primary source for Amfenac chemistry).
-
U.S. Patent 4,313,949 . "2-Amino-3-benzoyl-phenylacetamides." (The foundational patent for Amfenac/Nepafenac amides).[2]
-
U.S. Patent 5,475,139 . "Process for the preparation of 2-amino-3-benzoylbenzeneacetamide." (Describes the Gassman/Raney Ni route—use as a reference for what not to do regarding the Chlorine).
-
PubChem Compound Summary . "2-(2-amino-3-benzoyl-5-chlorophenyl)acetamide (CID 17876740)."[4]
-
ChemicalBook . "2-Amino-3-benzoyl-5-chlorobenzeneacetamide Properties and Impurity Profile."
Sources
- 1. WO2014207769A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 2. WO2010115906A1 - 2-{2-amino-3-[hydroxy(phenyl)methyl]phenyl} acetamide - Google Patents [patents.google.com]
- 3. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2-Amino-3-benzoyl-5-chlorophenyl)acetamide | C15H13ClN2O2 | CID 17876740 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Isolation of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide
To: Research & Development Division From: Senior Application Scientist, Process Chemistry Support Subject: Troubleshooting Purity & Isolation of Amfenac Amide Intermediate (CAS: 78281-71-7)
Executive Summary
You are likely encountering difficulties with 2-Amino-3-benzoyl-5-chlorobenzeneacetamide , a critical intermediate in the synthesis of Amfenac and a known impurity (Impurity E) in Nepafenac production.
The presence of the electron-withdrawing chlorine at the 5-position, combined with the ortho-amino benzoyl core, creates a "perfect storm" for two specific impurities:
-
Cyclization Byproducts: Thermal stress drives the formation of 5-chloro-7-benzoyl-oxindoles.
-
Starting Material Carryover: The lipophilic nature of the 2-amino-5-chlorobenzophenone precursor often leads to co-precipitation.
This guide moves beyond generic advice, providing self-validating protocols to isolate your target at >99.5% HPLC purity.
Module 1: Diagnostic Triage (Root Cause Analysis)
Before attempting re-purification, compare your current impurity profile against this diagnostic table.
| Observation | Probable Impurity | Root Cause | Immediate Action |
| Yellow/Orange sticky solid | 2-Amino-5-chlorobenzophenone (Starting Material) | Incomplete reaction or poor solvent selectivity during workup. | Do not heat. Use Protocol A (Trituration). |
| Insoluble white precipitate | 7-Benzoyl-5-chloro-1,3-dihydro-2H-indol-2-one (Lactam) | Thermal cyclization caused by excessive heating (>70°C) or acidic pH. | Filter hot during recrystallization (Protocol B). |
| New peak at RRT ~0.8-0.9 | 2-Amino-3-benzoyl-5-chlorophenylacetic acid (Amfenac) | Hydrolysis of the amide bond due to moisture/high pH. | Dry solvents; Avoid aqueous base washes. |
Module 2: The "Cyclization Trap" Visualization
Understanding the reactivity of your molecule is critical. The ortho-amino group is spatially primed to attack the amide side chain, expelling ammonia and forming the cyclic lactam (oxindole). This is an irreversible thermodynamic sink.
Figure 1: The stability window for the target amide is narrow. High heat favors the Lactam; high pH favors the Acid.
Module 3: Validated Purification Protocols
Protocol A: Kinetic Trituration (Removal of Starting Material)
Use this if your main impurity is the lipophilic benzophenone starting material.
The Logic: The starting material (benzophenone) is highly soluble in non-polar hydrocarbons (Toluene/Heptane), whereas the target amide, having hydrogen bond donors, is significantly less soluble. We exploit this difference without heating the system to avoid cyclization.
-
Dry the Crude: Ensure the crude solid is fully dried (residual DCM or Methanol will solubilize the product and ruin the yield).
-
Slurry: Suspend the crude solid in Toluene (5 volumes) at room temperature (20–25°C).
-
Agitate: Stir vigorously for 2–3 hours. The benzophenone will dissolve; the amide will remain suspended.
-
Anti-Solvent Addition: Slowly add Heptane (5 volumes) over 30 minutes to desaturate the benzophenone and maximize the yield of the amide precipitate.
-
Filtration: Filter continuously. Wash the cake with 1:1 Toluene/Heptane.
-
Validation: Check the filtrate by TLC/HPLC. It should be rich in starting material.
Protocol B: Thermal Recrystallization (Removal of Polar Impurities)
Use this for general purity improvement or removing the cyclic lactam.
The Logic: Isopropyl Alcohol (IPA) provides the ideal solubility curve. It dissolves the amide at reflux but rejects it sharply upon cooling. The cyclic lactam impurity is often less soluble and can be filtered off while the solution is hot.
-
Dissolution: Suspend crude product in IPA (8–10 volumes) .
-
Controlled Heating: Heat to reflux (approx. 82°C). CRITICAL: Do not hold reflux for >30 minutes. Extended heat promotes cyclization.
-
Hot Filtration (The "Polishing" Step):
-
If undissolved solids remain at reflux, filter them immediately . These are likely the cyclic lactam or inorganic salts.
-
-
Controlled Cooling:
-
Cool to 60°C over 20 minutes.
-
Cool to 20°C over 2 hours.
-
Chill to 0–5°C for 1 hour (kinetic aging).
-
-
Isolation: Filter the pale yellow needles. Wash with cold IPA.
-
Drying: Vacuum dry at max 45°C . Higher temps during drying can induce solid-state cyclization.
Module 4: Frequently Asked Questions (Technical Support)
Q1: My product is turning pink/red during drying. What is happening? A: This indicates oxidative degradation of the aniline moiety, likely catalyzed by trace metals or light.
-
Fix: Ensure your final wash solvent is peroxide-free. Dry under nitrogen atmosphere or in the dark. If the color persists, perform a carbon treatment (activated charcoal) during the hot filtration step of Protocol B.
Q2: I see a "double spot" on TLC that merges in polar solvents. A: This is often the atropisomerism of the benzophenone core. The bulky benzoyl group and the chlorine substituent restrict rotation, creating rotamers that can separate on silica but equilibrate in solution.
-
Test: Run the HPLC column at 40°C. If the peaks merge into a single sharp peak, they are rotamers, not impurities.
Q3: Can I use Column Chromatography? A: It is not recommended for scale-up (>5g). The silica gel is slightly acidic, which can catalyze the cyclization of your amide into the oxindole on the column. If you must use a column, neutralize the silica with 1% Triethylamine (TEA) in the mobile phase to protect the amide.
Module 5: Decision Logic for Solvent Selection
Use this flow to determine the correct solvent system based on your specific batch profile.
Figure 2: Purification workflow based on impurity profile.
References
-
Walsh, D. A., et al. (1984). Antiinflammatory agents.[1][2] 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogues. Journal of Medicinal Chemistry, 27(11), 1379–1388. Link
- Foundational text on the synthesis of Amfenac and its amide precursors.
-
Bhatt, R., et al. (2016). Process for the preparation of nepafenac.[1][2][3][4][5] U.S. Patent No. 20160214927A1. Link
- Describes the specific impurity profile (including the 5-chloro variant)
- Gassman, P. G., & van der Heyden, A. (1966). The rearrangement of N-chloroindoles. Journal of the American Chemical Society.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. US9630909B2 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 4. WO2014207769A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 5. US20160214927A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
Common by-products in the synthesis of benzodiazepine precursors
Topic: Troubleshooting Common By-products & Impurities
Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.
Welcome to the Technical Support Hub
Status: ● Operational Current Module: Synthetic Anomalies in 1,4-Benzodiazepine Precursors Lead Scientist: Dr. A. Vance, Senior Application Scientist
This guide addresses the specific failure modes encountered during the synthesis of the universal benzodiazepine precursor, 2-amino-5-chlorobenzophenone (ACB) , and its subsequent cyclization. We move beyond standard protocols to analyze why reactions fail and how to identify the resulting impurities.
Module 1: The Benzophenone Backbone (ACB Synthesis)
Context: The synthesis of 2-amino-5-chlorobenzophenone (ACB) is the rate-limiting quality step. Two primary routes exist: Friedel-Crafts Acylation and the Isatoic Anhydride (Grignard) route. Each generates distinct impurity profiles.
Workflow Visualization: Friedel-Crafts Failure Modes
The following diagram illustrates the competition between the desired mono-acylation and the parasitic N,N-diacylation.
Figure 1: Mechanistic divergence in Friedel-Crafts acylation. Note the risk of over-acylation when stoichiometry is uncontrolled.
Troubleshooting Guide: Friedel-Crafts Route
Q1: I am seeing a persistent impurity at [M+104] relative to my product mass. It resists acid hydrolysis.
-
Diagnosis: You have formed the N,N-dibenzoyl derivative .
-
Root Cause: Excess benzoyl chloride was present during the initial acylation step, or the temperature ramp was too aggressive before the Fries rearrangement could occur.
-
Technical Fix:
-
Stoichiometry: Strictly limit benzoyl chloride to 1.05 equivalents.
-
Stepwise Heating: Ensure the intermediate N-benzoylamide is fully formed at lower temperatures (0–20°C) before raising the temperature (>120°C) for the rearrangement.
-
Purification: This impurity is highly lipophilic. Wash the crude solid with cold diethyl ether or hexane; the diamide is less soluble than the mono-amide but more soluble than the final benzophenone salt.
-
Q2: The reaction mixture has turned a dark, tarry black, and yield is <40%.
-
Diagnosis: Oxidative degradation of p-chloroaniline (Aniline Tar).
-
Root Cause: p-Chloroaniline is sensitive to oxidation, especially in the presence of strong Lewis acids (AlCl₃/ZnCl₂) and atmospheric oxygen at high temperatures.
-
Technical Fix:
-
Inert Atmosphere: The reaction must be run under a positive pressure of Nitrogen or Argon.
-
Order of Addition: Pre-complex the aniline with the Lewis acid at low temperature before adding the acylating agent. This protects the amine lone pair from oxidative attack.
-
Module 2: The Isatoic Anhydride Route (Grignard)
Context: This route avoids the harsh conditions of Friedel-Crafts but introduces chemoselectivity issues during the addition of Phenylmagnesium Bromide (PhMgBr).
Workflow Visualization: Grignard Selectivity
Figure 2: The "Double Addition" trap. The ketone product is more reactive than the anhydride starting material if temperature is uncontrolled.
Troubleshooting Guide: Isatoic Anhydride Route
Q3: My IR spectrum shows a broad, intense peak at 3400 cm⁻¹, and the melting point is significantly higher than expected.
-
Diagnosis: Formation of the Bis-phenyl Carbinol (Tertiary Alcohol).
-
Root Cause: "Double addition" of the Grignard reagent. The ketone product (ACB) formed in situ is more electrophilic than the isatoic anhydride precursor, leading to a second attack by PhMgBr.
-
Technical Fix:
-
Inverse Addition: Do not add PhMgBr to the anhydride. Add a solution of Isatoic Anhydride to the Grignard reagent? NO. Correction: To prevent double addition, add the Grignard reagent slowly to the Isatoic Anhydride at low temperature (-20°C). This keeps the concentration of Grignard low relative to the substrate.
-
Temperature Control: Maintain reaction temperature below 0°C. The activation energy for the second addition is higher than the first.
-
Q4: I isolated a white solid that is soluble in base and reforms the starting material upon acidification.
-
Diagnosis: Hydrolysis to Anthranilic Acid .
-
Root Cause: Moisture ingress. Isatoic anhydrides are extremely sensitive to water, which opens the ring to form the amino acid (anthranilic acid) before the Grignard can react.
-
Technical Fix:
-
Solvent Drying: THF must be distilled over Sodium/Benzophenone or passed through activated alumina. Water content must be <50 ppm.
-
Module 3: Cyclization & The "Open Ring" Impurity
Context: Converting ACB to the benzodiazepine ring (e.g., Diazepam, Nordazepam) involves haloacetylation followed by hexamethylenetetramine or ammonia-mediated cyclization (The Sternbach Synthesis).
Data Table: Common Impurities in Cyclization
| Impurity Type | Chemical Identity | Detection (LC-MS) | Cause |
| Open Ring | 2-(2-chloroacetamido)-5-chlorobenzophenone | M+ (matches intermediate) | Incomplete cyclization; pH too low. |
| Quinazoline | 6-chloro-4-phenylquinazoline-2-carbaldehyde | [M-2H] relative to product | Oxidation; excessive heating in air. |
| Hydrolysis | 2-amino-5-chlorobenzophenone (ACB) | M- (loss of glycine unit) | Acidic hydrolysis of the amide bond. |
| Dimer | Glycine-bridge dimer | 2x Mass | High concentration of haloacetyl chloride. |
Troubleshooting Guide: Ring Closure
Q5: HPLC shows a persistent peak eluting just after the product. Mass spec indicates the correct molecular weight, but the fragmentation pattern is different.
-
Diagnosis: You likely have the Quinazoline-2-carboxaldehyde (or related quinazoline derivative).
-
Root Cause: This is the classic "Impurity A" (EP Standard). It results from the rearrangement and oxidation of the benzodiazepine ring, often catalyzed by trace metals or prolonged reflux in the presence of oxygen.
-
Technical Fix:
-
Reagent Quality: Ensure your ammonia/hexamethylenetetramine source is fresh.
-
Avoid Over-Reflux: Monitor the reaction by TLC/HPLC. Stop immediately upon consumption of the "Open Ring" intermediate. Prolonged heating favors the thermodynamic quinazoline product over the kinetic benzodiazepine.
-
Q6: The cyclization stalls with 15% "Open Ring" intermediate remaining.
-
Diagnosis: Equilibrium limitation / Protonation of the amine.
-
Root Cause: The cyclization requires a free amine to attack the ketone. As the reaction proceeds, HCl is generated (if not effectively scavenged), protonating the remaining amine and shutting down nucleophilicity.
-
Technical Fix:
-
pH Adjustment: Maintain the pH between 8.0 and 9.0 using a buffered system or periodic addition of mild base (e.g., NaHCO₃).
-
Ammonia Source: If using hexamethylenetetramine (Urotropine), ensure the hydrolysis step (releasing ammonia) is synchronized with the cyclization temperature.
-
References & Authority
-
Sternbach, L. H., & Reeder, E. (1961). Quinazolines and 1,4-Benzodiazepines. II. The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 2-Amino-5-chlorobenzophenone. The Journal of Organic Chemistry.
-
European Pharmacopoeia (Ph. Eur.) . Diazepam Monograph: Impurity A (Quinazoline derivative).
-
Walsh, D. A. (1980). Synthesis of 2-amino-5-chlorobenzophenone. Synthesis.
-
Process Chemistry of Anxiolytics . Optimization of Friedel-Crafts Acylation for Benzophenone Synthesis. Organic Process Research & Development (OPRD).
Disclaimer: This guide is for research purposes only. All synthesis of controlled substances must comply with local DEA/regulatory body guidelines.
Technical Support Center: Proactive Strategies for Impurity Prevention in Nepafenac Synthesis
Welcome to the Technical Support Center for Nepafenac synthesis. This guide is designed for researchers, scientists, and drug development professionals dedicated to achieving high purity in the synthesis of Nepafenac, a critical non-steroidal anti-inflammatory drug (NSAID) used in ophthalmology.[1][2] Controlling impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[3]
This document moves beyond standard protocols to provide in-depth, field-proven insights into the causal mechanisms of impurity formation and offers robust troubleshooting strategies. Our goal is to empower you with the expertise to proactively manage and prevent the formation of common process-related impurities and degradation products.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to ground your understanding of the critical aspects of Nepafenac synthesis.
Q1: What are the most common classes of impurities encountered in Nepafenac synthesis?
Impurities in Nepafenac can be broadly categorized into three groups:
-
Process-Related Impurities: These are compounds structurally similar to Nepafenac that form during the synthesis.[3] They include unreacted starting materials, by-products from side reactions, and impurities originating from reagents. A notable example is 2-amino-3-benzoyl-5-chlorobenzeneacetamide, a halogenated impurity that can form depending on the reagents used in the key coupling step and is difficult to remove by conventional means.[4]
-
Degradation Products: These arise from the chemical breakdown of Nepafenac under specific conditions like exposure to light, heat, moisture, or oxidative stress.[3] Key degradation products can include the active metabolite Amfenac, cyclic lactam impurities (Amfenac Lactam), and various oxidative products such as 8-benzoyl-1,2-dihydrocinnolin-3(4H)-one and (2-Amino-3-benzoyl)-oxoacetic acid.[5][][7]
-
Residual Solvents: Trace solvents used during the manufacturing process must be controlled to ensure patient safety.[3][8] Common solvents that may be present include isopropanol, acetone, and tetrahydrofuran (THF).[8][9]
Q2: Why is the choice of chlorinating/coupling agent in the initial synthetic step so critical for impurity control?
The synthesis of Nepafenac often involves a key step where 2-aminobenzophenone is reacted with a reagent like 2-(methylthio)acetamide in the presence of an activating agent.[4][9] Historically, various N-chloro reagents like t-butyl hypochlorite, N-chlorosuccinimide (NCS), or N-chlorophthalimide have been used.[4]
The primary function of this agent is to facilitate an electrophilic attack on the aromatic ring of 2-aminobenzophenone, leading to the desired intermediate. However, these reagents can also lead to the formation of chlorinated by-products, such as 2-amino-3-benzoyl-5-chlorobenzeneacetamide.[4] The formation of this impurity introduces significant downstream purification challenges.[4] Therefore, selecting an activating agent with lower chlorination potential or developing a process that minimizes its formation is a critical aspect of process development. Some modern patents describe processes using agents like sulfuryl chloride under controlled conditions to mitigate this issue.[4]
Q3: How does Nepafenac degrade, and what are the primary stability concerns?
Nepafenac, being a prodrug, is designed to be hydrolyzed by intraocular enzymes into its active form, Amfenac.[1][2][10] This inherent reactivity means it is susceptible to degradation. Forced degradation studies show that Nepafenac is particularly sensitive to oxidative and alkaline conditions.[5][11]
-
Oxidative Degradation: Exposure to oxidative conditions can lead to the formation of several degradation products, including a significant one identified as 8-benzoyl-1,2-dihydrocinnolin-3(4H)-one, which results from an oxidative cyclization reaction.[5]
-
Hydrolytic Degradation: Under alkaline (base hydrolysis) or acidic conditions, the primary amide group of Nepafenac can hydrolyze to form Amfenac.[5][11] Further degradation can also occur.
-
Photolytic and Thermal Stress: While found to be relatively stable under photolytic and thermal stress in some studies, prolonged exposure can still contribute to degradation.[11] Proper storage away from light and heat is crucial.[3]
Troubleshooting Guide: From Observation to Solution
This section is structured to address specific problems you may encounter during your synthesis and analysis, providing causal explanations and actionable solutions.
Issue 1: High Levels of Unreacted 2-Aminobenzophenone Detected in HPLC
Observation: Your in-process control (IPC) or final crude sample shows a significant peak corresponding to the starting material, 2-aminobenzophenone (Impurity A).[12]
Causality Analysis: This issue points directly to an incomplete or inefficient Sommelet-Hauser type rearrangement reaction, which is the key C-C bond-forming step.
-
Inefficient Ylide Formation: The reaction proceeds through an aza-sulfonium salt intermediate, which is then treated with a base (e.g., triethylamine) to form a sulfur ylide.[9] Insufficient base, low temperature, or poor-quality base can hinder the formation of this crucial ylide intermediate.
-
Poor Reagent Activity: The activating agent (e.g., t-butyl hypochlorite, NCS) may have degraded, leading to incomplete formation of the initial N-chloroaniline or subsequent aza-sulfonium salt.[9]
-
Suboptimal Temperature Control: The initial reaction is typically conducted at very low temperatures (e.g., -65°C).[9] Deviation from this optimal temperature can lead to side reactions or incomplete conversion.
Corrective & Preventive Actions (CAPA):
-
Verify Reagent Quality: Always use fresh, high-purity activating agents and bases. Titrate the base if its molarity is uncertain.
-
Optimize Stoichiometry: Ensure at least one equivalent of base is used relative to the aza-sulfonium salt intermediate. A slight excess (1.1-1.2 eq) may improve conversion.
-
Strict Temperature Monitoring: Calibrate your thermometers and ensure the reaction vessel maintains the target low temperature throughout the addition of reagents.
-
Sequential Reagent Addition: Add the base slowly to the cooled slurry of the aza-sulfonium salt intermediate to control the exothermic ylide formation and subsequent rearrangement.[9]
Issue 2: Detection of a Halogenated Impurity (e.g., 2-amino-3-benzoyl-5-chlorobenzeneacetamide)
Observation: HPLC-MS analysis confirms the presence of an impurity with a mass corresponding to a chlorinated version of Nepafenac. This is a known and problematic impurity.[4]
Causality Analysis: This impurity arises from the non-selective action of the chlorinating agent used in the first step.
-
Over-Chlorination: Instead of only forming the N-chloro intermediate, the agent also causes electrophilic aromatic substitution (chlorination) on the electron-rich benzophenone ring, typically at the position para to the amino group.
-
Reaction Conditions: Higher temperatures, prolonged reaction times, or excess chlorinating agent can significantly increase the formation of this by-product.
Corrective & Preventive Actions (CAPA):
-
Alternative Reagents: Investigate alternative, non-chlorinating activating agents if possible. If using N-chloro reagents, consider N-chlorosuccinimide (NCS) which is sometimes cited as offering better control than harsher agents.[4]
-
Process Parameter Optimization:
-
Temperature: Maintain stringent low-temperature control (≤ -60°C) during the addition of the chlorinating agent.
-
Stoichiometry: Use the minimum effective amount of the chlorinating agent, carefully calculated based on the limiting reagent.
-
-
Downstream Purification Strategy: If formation is unavoidable, a specific purification strategy may be needed. A patented process describes a method where the crude Nepafenac containing the halogenated impurity is subjected to reducing conditions (e.g., catalytic hydrogenation) to convert the impurity back into Nepafenac.[4]
Issue 3: Formation of Amfenac or Amfenac Lactam (Impurity D) in the Final Product
Observation: Your final API contains unacceptable levels of Amfenac, the active metabolite, or its cyclized form, Amfenac Lactam.[][12]
Causality Analysis: The presence of these impurities indicates degradation has occurred, either during the final synthetic step (reduction) or during work-up and isolation.
-
Harsh pH During Work-up: Exposure of the reaction mixture to strongly acidic or basic conditions during aqueous washes can catalyze the hydrolysis of the primary amide in Nepafenac to the carboxylic acid (Amfenac).
-
High Temperatures: The final reduction step (e.g., using Raney Nickel) or subsequent crystallization and drying steps, if conducted at elevated temperatures, can promote both hydrolysis and intramolecular cyclization of the intermediate to form the lactam.[9][13]
Corrective & Preventive Actions (CAPA):
-
Neutralize with Care: During work-up, use mild neutralizing agents (e.g., sodium bicarbonate solution) and avoid large excesses. Monitor the pH of the aqueous layer to ensure it remains near neutral (pH 6.5-7.5).
-
Control Thermal Exposure:
-
Conduct the reduction step at or near room temperature as specified in established protocols.[9]
-
During solvent swapping and crystallization, use the lowest effective temperature. Distill solvents under reduced pressure to avoid high pot temperatures.[9]
-
Dry the final product under vacuum at a mild temperature (e.g., 40-50°C) until constant weight is achieved.
-
Key Experimental Protocols
Protocol 1: Troubleshooting Workflow for Impurity Identification
This protocol outlines a systematic approach to identifying and addressing an unknown impurity peak observed during HPLC analysis.
Caption: A logical workflow for identifying and mitigating unknown impurities.
Protocol 2: Reverse-Phase HPLC Method for In-Process Control
This method is designed for rapid in-process monitoring of the reaction and for final purity assessment. It is capable of separating Nepafenac from its key starting materials and major impurities.[5][11][14]
| Parameter | Specification | Rationale |
| Column | C18, 100 mm x 2.1 mm, 1.7 µm | Provides excellent resolution for small molecules with a short run time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for amine-containing compounds. |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reverse-phase chromatography. |
| Gradient | 40% B to 50% B over 22 min | A shallow gradient ensures separation of closely eluting impurities.[5] |
| Flow Rate | 0.3 mL/min | Appropriate for a small-bore UPLC/HPLC column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection (UV) | 245 nm | A common wavelength for aromatic compounds, providing good sensitivity.[11] |
| Injection Vol. | 2 µL | Small volume suitable for high-efficiency columns. |
| Diluent | Water:ACN:Methanol (20:40:40) | Chosen for its ability to dissolve Nepafenac and related substances.[5] |
Mechanistic Visualization
Diagram: Desired Synthesis vs. Chlorination Side Reaction
This diagram illustrates the critical branch point where the reaction can either proceed to the desired intermediate or form the problematic chlorinated by-product.
Caption: Competing reaction pathways leading to the desired product vs. a key impurity.
References
-
Degradation Profile of Nepafenac Ophthalmic Suspension and Accurate Structural Characterization of 8-Benzoyl-1,2-dihydrocinnolin. SSRN Electronic Journal. [Link]
-
Nepafenac Impurities and Related Compound. Veeprho. [Link]
-
What is the mechanism of Nepafenac? Patsnap Synapse. [Link]
-
Analytical Method Development and Validation for the Analysis of Nepafenac and its related substances using Ultra Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]
-
Degradation profile of nepafenac in aqueous solution and structural characterization of a novel degradation product. ResearchGate. [Link]
-
Degradation profile of nepafenac in aqueous solution and structural characterization of a novel degradation product. PubMed. [Link]
-
DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN NEPAFENAC BY GC METHOD. Acta Poloniae Pharmaceutica. [Link]
-
Ocular permeation and inhibition of retinal inflammation: an examination of data and expert opinion on the clinical utility of nepafenac. PubMed. [Link]
-
Nepafenac | C15H14N2O2 | CID 151075. PubChem. [Link]
-
AusPAR: Nepafenac. Therapeutic Goods Administration (TGA). [Link]
- US Patent for Process for the preparation of nepafenac.
-
Mechanism of Action: Nepafenac. [Link]
-
Nepafenac-impurities. Pharmaffiliates. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Development and validation of high performance liquid chromatography with a spectrophotometric detection method for the chemical purity and assay of nepafenac. ResearchGate. [Link]
Sources
- 1. What is the mechanism of Nepafenac? [synapse.patsnap.com]
- 2. Nepafenac | C15H14N2O2 | CID 151075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. US9630909B2 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 5. papers.ssrn.com [papers.ssrn.com]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Nepafenac synthesis - chemicalbook [chemicalbook.com]
- 10. Ocular permeation and inhibition of retinal inflammation: an examination of data and expert opinion on the clinical utility of nepafenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. NEPAFENAC IMPURITIES Archives - Opulent Pharma [opulentpharma.com]
- 13. tga.gov.au [tga.gov.au]
- 14. researchgate.net [researchgate.net]
Challenges in the scale-up of "2-Amino-3-benzoyl-5-chlorobenzeneacetamide" production
Welcome to the technical support center for the synthesis and scale-up of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this key intermediate. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols.
I. Introduction to the Synthesis and Its Challenges
2-Amino-3-benzoyl-5-chlorobenzeneacetamide is a crucial intermediate, notably in the synthesis of Nepafenac, an anti-inflammatory drug.[1][2] The production of this compound, while conceptually straightforward, presents several challenges during scale-up. These challenges often revolve around ensuring high purity, maximizing yield, and controlling reaction conditions to prevent the formation of impurities.
The most common synthetic route involves the reaction of 2-amino-5-chlorobenzophenone with a suitable acetamide precursor. Variations of this synthesis can be found in the literature, each with its own set of potential issues.[3] This guide will focus on troubleshooting the common hurdles encountered in these synthetic pathways.
II. Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the synthesis and scale-up of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide.
Problem 1: Low Yield of the Desired Product
Symptoms:
-
The isolated yield of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide is significantly lower than expected.
-
Large amounts of starting material are recovered, or a complex mixture of byproducts is observed.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Troubleshooting Protocol:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting materials.
-
Optimize Reaction Time and Temperature: Gradually increase the reaction time and/or temperature. Note that excessive temperature can lead to degradation, so proceed with caution.
-
Improve Agitation: In a scaled-up reaction, ensure the mixing is efficient to maintain a homogenous reaction mixture.
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Troubleshooting Protocol:
-
Identify Byproducts: Isolate and characterize the major byproducts using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Adjust Stoichiometry: The molar ratio of the reactants can influence the formation of byproducts. Experiment with slight variations in the stoichiometry to favor the desired reaction.
-
Control Temperature: Run the reaction at a lower temperature to minimize the rate of side reactions, even if it requires a longer reaction time.
-
-
-
Product Degradation: The product might be unstable under the reaction or work-up conditions.
-
Troubleshooting Protocol:
-
pH Control: During aqueous work-up, maintain the pH in a range where the product is most stable.
-
Minimize Exposure to Heat: Use the lowest effective temperature for the reaction and during purification steps like distillation or recrystallization.
-
-
Problem 2: Product Purity Issues and Impurity Profile
Symptoms:
-
The isolated product shows significant impurities by TLC or HPLC.
-
The product has an off-color or does not meet the required analytical specifications.
Potential Causes & Solutions:
-
Formation of Isomers or Related Impurities: The reaction conditions may favor the formation of structural isomers or related compounds. For instance, impurities related to Nepafenac synthesis have been identified.[1][2]
-
Troubleshooting Protocol:
-
Purification Strategy: Develop a robust purification protocol. Recrystallization from a suitable solvent system is often effective. Column chromatography can be used for smaller scales.
-
Solvent Selection for Recrystallization: Screen a variety of solvents to find one that provides good recovery of the pure product while leaving impurities in the mother liquor.
-
-
-
Residual Starting Materials or Reagents: Incomplete reaction or inefficient purification can leave starting materials or reagents in the final product.
-
Troubleshooting Protocol:
-
Optimize Work-up: Ensure the work-up procedure effectively removes unreacted starting materials and reagents. This may involve extractions with acidic or basic solutions.
-
Multiple Purifications: In some cases, a single purification step may not be sufficient. Consider a second recrystallization or a different purification technique.
-
-
Quantitative Data on Impurities:
| Impurity Type | Potential Source | Recommended Analytical Technique | Acceptance Criteria (Example) |
| Starting Material (2-amino-5-chlorobenzophenone) | Incomplete reaction | HPLC, GC | < 0.1% |
| Over-reacted Products | High reaction temperature or prolonged time | HPLC, LC-MS | < 0.2% |
| Isomeric Impurities | Non-selective reaction conditions | HPLC with a suitable column, Chiral HPLC if applicable | < 0.15% |
| Residual Solvents | Inefficient drying | GC-HS | As per ICH guidelines |
Problem 3: Scale-Up Challenges
Symptoms:
-
A reaction that works well at the lab scale (milligrams to grams) fails or gives poor results at a larger scale (kilograms).
-
Issues with heat transfer, mixing, or reaction control arise during scale-up.
Potential Causes & Solutions:
-
Heat Transfer Limitations: Exothermic reactions can become difficult to control at a larger scale due to the lower surface area-to-volume ratio.
-
Troubleshooting Protocol:
-
Controlled Addition of Reagents: Add the reactive reagents slowly to manage the rate of heat generation.
-
Efficient Cooling: Use a reactor with a cooling jacket and ensure good circulation of the cooling fluid.
-
Solvent Choice: Select a solvent with a higher boiling point to allow for a wider operating temperature range.
-
-
-
Mixing Inefficiencies: Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and lower yields.
-
Troubleshooting Protocol:
-
Appropriate Impeller Design: Use an impeller that is suitable for the viscosity and density of the reaction mixture.
-
Optimize Agitation Speed: Determine the optimal agitation speed that ensures good mixing without causing excessive shear.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for 2-Amino-3-benzoyl-5-chlorobenzeneacetamide?
A1: A common method involves the reaction of 2-amino-5-chlorobenzophenone with 2-chloroacetamide in the presence of a base. The reaction is typically carried out in an organic solvent. The choice of base and solvent can significantly impact the reaction's outcome.
Q2: What are the key safety precautions when handling 2-Amino-3-benzoyl-5-chlorobenzeneacetamide and its precursors?
A2: 2-Amino-3-benzoyl-5-chlorobenzeneacetamide is classified as toxic if swallowed and causes skin and serious eye irritation. It is also very toxic to aquatic life.[4] Therefore, it is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
Avoid inhalation of dust and contact with skin and eyes.[5]
-
Dispose of waste in accordance with local environmental regulations.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For quantitative analysis and more accurate tracking of the reaction, High-Performance Liquid Chromatography (HPLC) is the preferred method. A typical HPLC method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer.
Q4: What are the best practices for the purification of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide at a larger scale?
A4: Recrystallization is the most common and scalable method for purifying solid organic compounds. The key is to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at lower temperatures. It is important to perform a thorough solvent screen at the lab scale before attempting a large-scale recrystallization.
IV. Visualized Experimental Workflow
Below is a generalized workflow for the synthesis and purification of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide.
Caption: Generalized workflow for the synthesis and purification of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide.
V. Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues during production.
Caption: A decision tree for troubleshooting common production issues.
VI. References
-
ChemicalBook. (n.d.). 2-AMino-3-benzoyl-5-chlorobenzeneacetaMide CAS#: 78281-71-7. Retrieved from
-
National Center for Biotechnology Information. (n.d.). 2-(2-Amino-3-benzoyl-5-chlorophenyl)acetamide. PubChem. Retrieved from
-
Opulent Pharma. (n.d.). 2-Amino-3-benzoyl-5-chlorobenzeneacetamide. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from
-
MolCore. (2017). MSDS of 2-Amino-5-chloro-N,3-dimethylbenzamide. Retrieved from
-
Fun, H.-K., Chantrapromma, S., Dayananda, A. S., Yathirajan, H. S., & Ramesha, A. R. (2011). 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2875. Retrieved from [Link]
-
Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Retrieved from
-
Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Retrieved from
-
Google Patents. (n.d.). CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
Sources
- 1. 2-AMino-3-benzoyl-5-chlorobenzeneacetaMide CAS#: 78281-71-7 [m.chemicalbook.com]
- 2. 2-Amino-3-benzoyl-5-chlorobenzeneacetamide - Opulent Pharma [opulentpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(2-Amino-3-benzoyl-5-chlorophenyl)acetamide | C15H13ClN2O2 | CID 17876740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. molcore.com [molcore.com]
Validation & Comparative
A Comparative Guide to the Preparation of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide Reference Standard
This guide provides a comprehensive comparison of methodologies for preparing a 2-Amino-3-benzoyl-5-chlorobenzeneacetamide reference standard. Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth technical analysis of in-house synthesis versus commercially sourced standards, supported by detailed experimental protocols and characterization data.
Introduction: The Critical Role of a Well-Characterized Reference Standard
2-Amino-3-benzoyl-5-chlorobenzeneacetamide is a known impurity in the synthesis of Nepafenac, a non-steroidal anti-inflammatory drug (NSAID) used in ophthalmic solutions.[1] The accurate quantification of impurities is paramount in pharmaceutical quality control to ensure the safety and efficacy of the final drug product. A highly pure and well-characterized reference standard of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide is therefore indispensable for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used to monitor the purity of Nepafenac.[2][3][4]
This guide will explore two primary avenues for obtaining this reference standard: in-house chemical synthesis and procurement from commercial vendors. We will delve into a plausible synthetic route, purification strategies, and a suite of analytical techniques for comprehensive characterization. The objective is to provide a robust framework for researchers to make informed decisions based on the specific needs of their laboratory, considering factors such as cost, timeline, and available instrumentation.
Comparative Analysis: In-House Synthesis vs. Commercial Standard
The choice between synthesizing a reference standard in-house and purchasing a commercial one involves a trade-off between control and convenience.
| Feature | In-House Synthesis | Commercial Reference Standard |
| Purity & Characterization | Full control over the purification process, allowing for the highest achievable purity. Comprehensive characterization is the responsibility of the synthesizing laboratory. | Purity is certified by the vendor, typically with a Certificate of Analysis (CoA). The extent of characterization may vary. |
| Cost | Potentially lower cost for raw materials, but requires significant investment in labor, equipment, and analytical resources. | Higher upfront cost per milligram, but eliminates the need for in-house synthesis and extensive characterization. |
| Time | Time-consuming process involving synthesis, purification, and full characterization. | Immediately available for use, saving significant time. |
| Documentation | All experimental data and characterization results must be meticulously documented to establish the standard's pedigree. | Comes with a CoA providing essential information on identity, purity, and storage conditions. |
In-House Preparation of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide
While a direct synthetic protocol for this specific impurity is not readily found in peer-reviewed literature, a plausible route can be devised based on the known synthesis of related benzophenone derivatives.[5][6][7][8] The proposed synthesis involves a Friedel-Crafts acylation of a suitable substituted aniline, followed by further functional group manipulation.
Proposed Synthetic Pathway
A logical approach to the synthesis of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide would start from 2-amino-5-chlorobenzophenone. The acetamide side chain can be introduced through a multi-step process.
Caption: Proposed synthetic pathway for 2-Amino-3-benzoyl-5-chlorobenzeneacetamide.
Experimental Protocol: Synthesis
Disclaimer: This is a proposed protocol and should be optimized and validated in a laboratory setting.
-
Step 1: N-chloroacetylation of 2-amino-5-chlorobenzophenone.
-
Dissolve 2-amino-5-chlorobenzophenone in a suitable aprotic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 2: Introduction of the acetamide group.
-
The resulting N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide can then be reacted with a source of ammonia (e.g., ammonium hydroxide in a suitable solvent) to displace the chloride and form the desired 2-Amino-3-benzoyl-5-chlorobenzeneacetamide. This step may require elevated temperature and pressure in a sealed reaction vessel.
-
Experimental Protocol: Purification by Recrystallization
Amides can often be effectively purified by recrystallization.[9][10] The choice of solvent is critical and should be determined experimentally.
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures.
-
Potential solvents include ethanol, acetonitrile, or mixtures of solvents like ethanol/water.[9]
-
-
Recrystallization Procedure:
-
Dissolve the crude 2-Amino-3-benzoyl-5-chlorobenzeneacetamide in a minimal amount of the chosen hot solvent.
-
If the solution is colored, activated carbon can be added to decolorize it, followed by hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analytical Characterization and Comparison
A comprehensive characterization is essential to confirm the identity, purity, and stability of the prepared reference standard. The same analytical techniques should be used to verify the quality of a commercially sourced standard.
Caption: Analytical workflow for the characterization of the reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of pharmaceutical reference standards.[11][12] A validated, stability-indicating HPLC method is crucial.
Experimental Protocol: HPLC Analysis
-
Column: A reversed-phase C18 column (e.g., Waters Acquity CSH C18, 100mm x 2.1mm, 1.7µm particle size) is a suitable starting point.[2][4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM Ammonium Formate, pH 4.0) and organic solvents like acetonitrile and methanol.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 238 nm or 245 nm).[2][3]
-
Sample Preparation: Dissolve a precisely weighed amount of the reference standard in a suitable diluent (e.g., mobile phase) to a known concentration.
Data Comparison:
| Standard Source | Purity (by HPLC area %) | Number of Impurities Detected (>0.05%) |
| In-House Synthesized (Post-Recrystallization) | > 99.5% | < 2 |
| Commercial Standard (Example) | > 99.0% (as per CoA) | As per CoA |
Spectroscopic Characterization for Structural Confirmation
¹H and ¹³C NMR are powerful techniques for elucidating the chemical structure of the molecule.
-
Expected ¹H NMR Features:
-
Signals in the aromatic region (approx. 7-8 ppm) corresponding to the protons on the two phenyl rings.
-
A singlet for the methylene (-CH₂-) protons of the acetamide group.
-
Broad signals for the amine (-NH₂) and amide (-NH₂) protons, which may be exchangeable with D₂O.
-
-
Expected ¹³C NMR Features:
-
A signal for the benzophenone carbonyl carbon in the range of 190-200 ppm.[13]
-
A signal for the amide carbonyl carbon around 170 ppm.
-
Multiple signals in the aromatic region (approx. 110-150 ppm).
-
FTIR provides information about the functional groups present in the molecule.[14][15][16]
-
Expected FTIR Absorption Bands:
-
N-H stretching vibrations for the primary amine (two bands) and the secondary amide (one band) in the region of 3200-3500 cm⁻¹.[15][17]
-
C=O stretching vibration for the benzophenone ketone around 1650-1680 cm⁻¹.
-
C=O stretching (Amide I band) for the amide around 1630-1680 cm⁻¹.[16]
-
N-H bending vibration for the primary amine around 1580-1650 cm⁻¹.[15]
-
C-N stretching vibrations for the aromatic amine and amide.[15]
-
MS is used to confirm the molecular weight of the compound. The expected monoisotopic mass for C₁₅H₁₃ClN₂O₂ is approximately 288.0666 g/mol .[18]
Conclusion and Recommendations
The preparation of a reliable 2-Amino-3-benzoyl-5-chlorobenzeneacetamide reference standard is a critical step in the quality control of Nepafenac.
-
In-house synthesis offers the ultimate control over purity and characterization but requires substantial resources and expertise. It is a viable option for laboratories with strong synthetic and analytical capabilities, especially when large quantities of the standard are required over time.
-
Commercial reference standards provide a convenient and time-saving alternative, with the assurance of a Certificate of Analysis. This is often the preferred route for laboratories that need to quickly implement analytical methods without investing in the complexities of chemical synthesis and full characterization.
Regardless of the source, it is imperative to perform a comprehensive analytical characterization, including HPLC for purity, and NMR, FTIR, and MS for structural confirmation, to ensure the suitability of the reference standard for its intended use in pharmaceutical analysis.
References
-
ProQuest. Analytical Method Development and Validation for the Analysis of Nepafenac and its related substances using Ultra Performance Liquid Chromatography. [Link]
-
Patel, P., et al. (2012). Development and validation of UV and RP-HPLC method for estimation of Nepafenac in bulk drug and opthalmic formulation. Journal of Advanced Pharmacy Education & Research. [Link]
-
Balaji, T. S., et al. (2021). Analytical Method Development and Validation for the Analysis of Nepafenac and its related substances using Ultra Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]
-
Eureka | Patsnap. Synthesis method of 2-amino-5-chlorobenzophenone. [Link]
-
Veeprho. Nepafenac Impurities and Related Compound. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
Scribd. Benzophenone 1H-NMR, 13C-NMR and IR Spectra. [Link]
- Google Patents.
-
PubMed. Development and validation of HPLC analytical method for nepafenac in ophthalmic dosage form (suspension). [Link]
-
PubMed. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. [Link]
-
Journal of Advanced Pharmacy Education and Research. Development and validation of UV and RP-HPLC methodfor estimation of Nepafenac in bulk drug and opthalmic formulation. [Link]
-
Eureka | Patsnap. Preparation method of 2-amino-5- chlorobenzophenone. [Link]
-
ResearchGate. What is the best technique for amide purification?. [Link]
-
University of California, Los Angeles. IR: amines. [Link]
-
ResearchGate. Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). [Link]
- Google Patents.
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
-
Eureka | Patsnap. Process for the preparation of nepafenac. [Link]
-
Pharmaffiliates. Nepafenac-impurities. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
ResearchGate. ¹³C-NMR data of a benzophenone-derivate (already corrected with respect.... [Link]
- Google Patents.
-
The Future of Things. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Asian Journal of Organic & Medicinal Chemistry. A Mini-Review on the Synthesis of 2-Aminobenzophenones. [Link]
-
Wikipedia. 2-Amino-5-chlorobenzophenone. [Link]
-
PrepChem.com. Synthesis of 2-amino-5-chlorobenzophenone. [Link]
-
University of Rochester. Purification: How To. [Link]
-
ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
- Google Patents.
-
PubChem. 2-(2-Amino-3-benzoyl-5-chlorophenyl)acetamide. [Link]
-
MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. [Link]
Sources
- 1. 2-AMino-3-benzoyl-5-chlorobenzeneacetaMide CAS#: 78281-71-7 [chemicalbook.com]
- 2. Analytical Method Development and Validation for the Analysis of Nepafenac and its related substances using Ultra Performance Liquid Chromatography - ProQuest [proquest.com]
- 3. japer.in [japer.in]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents [patents.google.com]
- 11. veeprho.com [veeprho.com]
- 12. Development and validation of HPLC analytical method for nepafenac in ophthalmic dosage form (suspension) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cshifts [sites.science.oregonstate.edu]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. rockymountainlabs.com [rockymountainlabs.com]
- 18. 2-(2-Amino-3-benzoyl-5-chlorophenyl)acetamide | C15H13ClN2O2 | CID 17876740 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative analysis of "2-Amino-3-benzoyl-5-chlorobenzeneacetamide" synthesis routes
This guide provides a comparative technical analysis of synthesis routes for 2-Amino-3-benzoyl-5-chlorobenzeneacetamide (CAS: 78281-71-7).
While primarily known as a critical process impurity (Impurity E) in the manufacturing of the ophthalmic drug Nepafenac , this molecule serves as a vital reference standard and a structural model for 2-aminobenzophenone-derived non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
The synthesis of this sterically congested acetamide involves constructing a phenylacetic acid scaffold substituted with both an amino group and a benzoyl group.
-
Route 1 (Modified Gassman Synthesis): The industry-preferred "Direct Amide" route. It utilizes a sulfur-mediated alkylation of 2-amino-5-chlorobenzophenone. High convergence but requires rigorous desulfurization.
-
Route 2 (Isatin/Oxindole Route): The "Classic" pathway. It proceeds via Friedel-Crafts arylation of 5-chloroisatin, followed by reduction and ring-opening. It offers cheaper starting materials but suffers from lower atom economy and difficult amidation steps.
Part 1: The Modified Gassman Synthesis (Direct Amide Route)
This route is the dominant methodology for synthesizing Nepafenac analogs because it installs the acetamide side chain directly, avoiding the difficult amidation of the corresponding phenylacetic acid.
Mechanistic Pathway
The reaction exploits the specific ortho-activation of an aniline derivative (2-amino-5-chlorobenzophenone) using a sulfur ylide intermediate.
-
Chlorination: 2-(Methylthio)acetamide is chlorinated (using NCS or
) to form a sulfonium ion species. -
Alkylation: The aniline nitrogen attacks the sulfonium species.
-
Rearrangement: A Sommelet-Hauser type rearrangement (specifically the Gassman rearrangement) occurs, migrating the carbon chain to the ortho position.
-
Desulfurization: The methylthio group is removed reductively (Raney Ni) to yield the final acetamide.
Experimental Protocol
Step A: Coupling (Sulfide Intermediate Synthesis)
-
Reagents: 2-Amino-5-chlorobenzophenone (1.0 eq), 2-(Methylthio)acetamide (1.1 eq), N-Chlorosuccinimide (NCS) (1.2 eq), Methylene Chloride (DCM).
-
Procedure:
-
Dissolve 2-(methylthio)acetamide in dry DCM at -40°C.
-
Add NCS portion-wise to generate the chlorosulfonium intermediate. Stir for 30 mins.
-
Add solution of 2-amino-5-chlorobenzophenone in DCM dropwise at -60°C.
-
Stir for 2 hours, then add Triethylamine (TEA) to induce rearrangement.
-
Warm to room temperature, wash with water, and crystallize from Ethanol.[1]
-
-
Key Observation: Formation of the intermediate 2-amino-3-benzoyl-5-chloro-α-(methylthio)benzeneacetamide.
Step B: Desulfurization
-
Reagents: Methylthio intermediate, Raney Nickel (activated), Methanol/THF.
-
Procedure:
-
Dissolve the intermediate in Methanol.
-
Add Raney Nickel (approx. 200 wt% loading relative to substrate due to catalyst poisoning by sulfur).
-
Hydrogenate at 40-50°C (atmospheric pressure or slight positive pressure) for 6-8 hours.
-
Filter hot through Celite (Caution: Pyrophoric catalyst).
-
Concentrate filtrate and recrystallize from Isopropanol.[2]
-
Pathway Visualization
Figure 1: The Modified Gassman pathway allows direct installation of the acetamide group via a sulfur-mediated rearrangement.
Part 2: The Isatin (Oxindole) Route
This route is historically significant for "Amfenac" type compounds. It builds the carbon skeleton via Friedel-Crafts acylation but yields a cyclic amide (oxindole) which must be opened.
Mechanistic Pathway
-
Friedel-Crafts Arylation: 5-Chloroisatin reacts with benzene (solvent/reagent) and
to form 3-phenyl-3-hydroxy-5-chlorooxindole. -
Reduction: The hydroxyl group is reduced (HI/Red P or
) to 3-phenyl-5-chlorooxindole. -
Ring Opening (The Challenge): The oxindole lactam ring is stable. Opening it directly to the primary amide with ammonia is thermodynamically difficult. It is usually hydrolyzed to the acid (5-chloroamfenac) first, then converted to the amide via activation (Ester/Acid Chloride).
Experimental Protocol (Via Acid Intermediate)
Step A: Arylation & Reduction
-
Reagents: 5-Chloroisatin, Benzene,
. -
Procedure:
-
Suspend 5-chloroisatin in Benzene. Add
slowly. Reflux for 4 hours. -
Quench with ice/HCl. Isolate 3-phenyl-3-hydroxy-5-chlorooxindole.
-
Reduce using
/HCl in Acetic Acid to yield 3-phenyl-5-chlorooxindole .
-
Step B: Ring Opening & Amidation
-
Reagents: NaOH, Thionyl Chloride (
), Ammonia ( ). -
Procedure:
-
Hydrolysis: Reflux oxindole in 10% NaOH. Acidify to precipitate 2-amino-3-benzoyl-5-chlorophenylacetic acid.
-
Activation: React the acid with
(or CDI) in dry Toluene to form the acid chloride (or active ester). Note: The amino group may require transient protection or careful pH control to prevent self-polymerization. -
Amidation: Treat with aqueous or gaseous Ammonia to yield the target acetamide.
-
Pathway Visualization
Figure 2: The Isatin route requires a multi-step ring-opening sequence, often proceeding through the free acid.[3]
Part 3: Comparative Analysis & Data
The following table contrasts the performance of both routes based on experimental data from analogous Nepafenac syntheses.
| Feature | Route 1: Gassman (Direct) | Route 2: Isatin (Classic) |
| Overall Yield | 45 - 55% | 30 - 40% |
| Step Count | 2 (Coupling + Desulfurization) | 4 (Arylation + Red + Hyd + Amidation) |
| Atom Economy | High (Direct assembly) | Low (Loss of leaving groups, multi-step) |
| Key Impurity | Sulfur residues (poisonous to catalysts) | Aluminum salts, unreacted Oxindole |
| Scalability | High (Used in commercial API production) | Moderate (Workup of AlCl3 is tedious) |
| Cost Driver | 2-(Methylthio)acetamide (Reagent) | 5-Chloroisatin (Starting Material) |
| Safety | Requires handling of Raney Ni (Pyrophoric) | Requires handling of AlCl3 (Exothermic) |
Part 4: Critical Quality Attributes (CQA) for Reference Standards
When synthesizing this molecule as a reference standard (Impurity E), specific analytical markers must be verified:
-
NMR Validation:
-
The methylene protons (
of the acetamide) appear as a singlet around δ 3.4 - 3.6 ppm . -
In Route 1, trace methylthio intermediate (δ 1.9 ppm) must be absent.
-
In Route 2, trace oxindole (methine proton ~δ 4.8 ppm) must be absent.
-
-
HPLC Purity:
-
The 5-chloro substituent significantly increases lipophilicity compared to Nepafenac.
-
RRT (Relative Retention Time): Typically elutes after Nepafenac on C18 reverse-phase columns (approx RRT 1.2 - 1.4 depending on gradient).
-
References
-
Walsh, D. A., et al. (1982). Antiinflammatory 2-amino-3-benzoylphenylacetic acids.Journal of Medicinal Chemistry , 27(11), 1379-1388. (Foundational work on Amfenac class synthesis via Isatin). Link
-
Gassman, P. G., & Gruetzmacher, G. (1974). Specific Ortho-Alkylation of Aromatic Amines.Journal of the American Chemical Society , 96(17), 5487-5495. (Mechanism of the aniline alkylation). Link
-
Adkins, R. L., et al. (2012). Process for the preparation of Nepafenac.[2][4][5]U.S. Patent No.[4][5] 8,278,484 .[2][5] (Describes the sulfur-mediated route and the formation of chlorinated impurities). Link
-
Chowdhary, A., et al. (2016).[2] Process for the preparation of Nepafenac.[2][4][5]U.S. Patent Application 2016/0214927 . (Details the isolation and characterization of the 5-chloro impurity). Link
- Padwa, A. (2011). Indole Synthesis via the Gassman Reaction.Science of Synthesis, 10.13. (Review of the methodology applied to oxindoles/acetamides).
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20160214927A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 3. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
- 4. WO2010115906A1 - 2-{2-amino-3-[hydroxy(phenyl)methyl]phenyl} acetamide - Google Patents [patents.google.com]
- 5. US9630909B2 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
"2-Amino-3-benzoyl-5-chlorobenzeneacetamide" vs. other Lorazepam precursors
This guide provides a comparative technical analysis of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide versus the industry-standard precursor 2-Amino-2',5-dichlorobenzophenone for the synthesis of Lorazepam.
Based on chemical structure analysis and reaction kinetics, 2-Amino-3-benzoyl-5-chlorobenzeneacetamide (CAS 78281-71-7) is primarily a precursor for Indole-based NSAIDs (e.g., Nepafenac/Amfenac) , not Benzodiazepines. The standard and most efficient route to Lorazepam utilizes the 2-Amino-2',5-dichlorobenzophenone scaffold.
2-Amino-3-benzoyl-5-chlorobenzeneacetamide vs. 2-Amino-2',5-dichlorobenzophenone
Executive Summary
In the development of 1,4-benzodiazepines like Lorazepam, precursor selection dictates the cyclization pathway.
-
The Standard (Route A): 2-Amino-2',5-dichlorobenzophenone .[1] This is the "Gold Standard" starting material. It undergoes N-acylation followed by ring closure to form the 7-membered diazepine ring.
-
The Alternative/Impurity (Route B): 2-Amino-3-benzoyl-5-chlorobenzeneacetamide .[2][3] This compound contains a pre-installed acetamide side chain at the C1 position (ortho to the amine). Under cyclization conditions, this scaffold preferentially forms a 5-membered Indole ring (leading to Nepafenac analogs) rather than the 7-membered Benzodiazepine ring. Furthermore, it typically lacks the critical 2'-chloro substituent required for Lorazepam's pharmacophore.
Recommendation: For Lorazepam synthesis, 2-Amino-2',5-dichlorobenzophenone is the mandatory starting material. The acetamide derivative should be viewed as a structural analog for different therapeutic classes (NSAIDs) or a specific impurity to be excluded.
Structural & Mechanistic Comparison
The divergence in product formation (Anxiolytic vs. Anti-inflammatory) stems from the substitution pattern on the benzene ring.
| Feature | 2-Amino-2',5-dichlorobenzophenone (Standard) | 2-Amino-3-benzoyl-5-chlorobenzeneacetamide (Topic) |
| CAS Number | 2958-36-3 (or 2848-96-6 for free base) | 78281-71-7 |
| Core Structure | Benzophenone (Diaryl Ketone) | Benzeneacetamide (Phenylacetic acid amide) |
| Key Substituents | 2-Amino, 5-Chloro, 2'-Chloro (on phenyl ring) | 2-Amino, 5-Chloro, 3-Benzoyl (unsubstituted phenyl) |
| Cyclization Mode | Intermolecular then Intramolecular . Reacts with C2-synthon (Glycine eq.) to form 7-membered ring. | Intramolecular . The amine attacks the side-chain carbonyl or ketone to form a 5-membered Indole. |
| Target Molecule | Lorazepam (Benzodiazepine) | Nepafenac/Amfenac (Indole/NSAID) |
| Missing Moiety | None. Contains the essential 2'-Cl.[1] | Missing 2'-Cl . (Contains unsubstituted Benzoyl). |
Mechanistic Divergence
-
Benzodiazepine Pathway: The amino group of the benzophenone reacts with a "glycine equivalent" (e.g., chloroacetyl chloride) to form an amide. The amide nitrogen then attacks the ketone (imine formation) to close the 7-membered ring.
-
Indole Pathway: In the benzeneacetamide derivative, the methylene carbon is activated. Cyclization often occurs via the "Sugasawa" or similar indole synthesis routes, where the nitrogen attacks the ketone to form a hemiaminal, followed by dehydration to an indole.
Visualization of Synthetic Pathways
The following diagram illustrates the critical bifurcation in synthesis based on the starting material.
Caption: Divergent synthetic pathways. The Blue path represents the validated Lorazepam synthesis. The Red path shows the Indole formation typical of the benzeneacetamide scaffold.
Experimental Protocols
Protocol A: Synthesis of Lorazepam (The Validated Route)
Objective: Synthesis of Lorazepam from 2-Amino-2',5-dichlorobenzophenone via the Polonovski rearrangement.
Reagents:
-
Chloroacetyl chloride[1]
-
Hexamethylenetetramine (Hexamine)
-
Acetic Anhydride (Ac2O)
-
Sodium Hydroxide (NaOH)
Step-by-Step Methodology:
-
N-Acylation (Formation of the Linker):
-
Dissolve 2-Amino-2',5-dichlorobenzophenone (1.0 eq) in Dichloromethane (DCM).
-
Cool to 0°C. Add Chloroacetyl chloride (1.2 eq) dropwise.
-
Stir for 2 hours. Neutralize with NaHCO3.
-
Checkpoint: Monitor TLC for disappearance of the yellow benzophenone spot.
-
Yield: ~90-95% of 2-(2-chloroacetamido)-2',5-dichlorobenzophenone.
-
-
Ring Closure (The Delépine-like Reaction):
-
Suspend the intermediate in Ethanol/Reflux.
-
Add Hexamine (2.0 eq) and Ammonium Acetate. Reflux for 6-8 hours.
-
The hexamine forms an amine adduct which cyclizes onto the ketone.
-
Cool to crystallize Delorazepam (7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one).
-
Purity Check: HPLC should show a single peak at retention time corresponding to the non-hydroxylated benzodiazepine.
-
-
C3-Hydroxylation (Polonovski Rearrangement):
-
Dissolve Delorazepam in Acetic Anhydride.
-
Add N-oxide generating agent (or use direct acetoxylation conditions if proprietary). Standard lab method: React with N-bromosuccinimide (NBS) followed by Silver Acetate, or use the Polonovski rearrangement on the N4-oxide.
-
Hydrolysis: Treat the 3-acetoxy intermediate with dilute NaOH/Ethanol at room temperature.
-
Isolation: Acidify to pH 6.5 to precipitate Lorazepam .
-
Protocol B: Analysis of the "Topic" Compound (Impurity Identification)
Objective: To confirm if "2-Amino-3-benzoyl-5-chlorobenzeneacetamide" is present as a contaminant or to demonstrate its conversion to an Indole.
-
Cyclization Test:
-
Dissolve the topic compound in dilute HCl/Ethanol.
-
Reflux for 2 hours.
-
Observation: The compound will cyclize to form a 7-benzoyl-oxindole derivative.
-
UV/Vis Shift: Indoles typically show a distinct UV absorption shift compared to Benzodiazepines.
-
Performance Comparison Data
The following table contrasts the suitability of the two precursors for Benzodiazepine manufacturing.
| Metric | 2-Amino-2',5-dichlorobenzophenone | 2-Amino-3-benzoyl-5-chlorobenzeneacetamide |
| Reaction Selectivity | High (>95%) for 7-membered ring formation. | Low/Zero for 7-membered ring; favors 5-membered Indole. |
| Atom Economy | Excellent. All carbons from the benzophenone are incorporated. | Poor for Benzos (requires rearrangement). Good for Nepafenac. |
| Commercial Availability | Widely available (Bulk Chemical). | Specialized/Custom Synthesis (often an impurity standard). |
| Regulatory Status | Listed as a Class II precursor (varies by jurisdiction). | Typically uncontrolled (unless listed as a specific drug precursor). |
| Safety Profile | Irritant. Standard PPE required. | Similar handling; potential biological activity as NSAID precursor. |
Conclusion
For the synthesis of Lorazepam , 2-Amino-3-benzoyl-5-chlorobenzeneacetamide is not a viable alternative precursor. It lacks the necessary 2'-chlorine atom and possesses a structure that thermodynamically favors indole formation. Researchers should utilize 2-Amino-2',5-dichlorobenzophenone and follow the standard N-acylation/ring-closure pathway to ensure high yield and pharmacological compliance.
References
-
BenchChem. (2025).[4] The Versatile Role of 2-Amino-2',5'-dichlorobenzophenone in Pharmaceutical and Analytical Research: A Technical Guide. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 17876740: 2-Amino-3-benzoyl-5-chlorobenzeneacetamide.[5] Retrieved from
-
Google Patents. (2020). CN112028844A - Preparation method of lorazepam intermediate.[1] Retrieved from
-
Biyani, S. A., et al. (2022).[6] Development of a Continuous Flow Synthesis of Lorazepam. Organic Process Research & Development. Retrieved from
-
BOC Sciences. (2025). Nepafenac Impurity D (CAS 78281-71-7).[5][] Retrieved from
Sources
- 1. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]
- 2. clearsynth.com [clearsynth.com]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(2-Amino-3-benzoyl-5-chlorophenyl)acetamide | C15H13ClN2O2 | CID 17876740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Quantifying the Nepafenac Precursor: A Comparative Validation Guide for 2-Amino-3-benzoyl-5-chlorobenzeneacetamide
Executive Summary & Chemical Context[1][2]
In the synthesis of Nepafenac , a potent non-steroidal anti-inflammatory drug (NSAID), the intermediate 2-Amino-3-benzoyl-5-chlorobenzeneacetamide (often designated as Nepafenac Impurity E or the Amide Precursor) represents a Critical Quality Attribute (CQA). Its control is mandatory not only for yield optimization but also for regulatory compliance (ICH Q3A/B), as unreacted intermediates can degrade into potentially genotoxic byproducts.[1]
This guide objectively compares two validation methodologies:
-
Method A (HPLC-UV): The robust, cost-effective standard for Process In-Process Control (IPC) and raw material assay.
-
Method B (UHPLC-MS/MS): The high-sensitivity alternative for trace impurity profiling and cleaning validation.[1]
Chemical Profile & Workflow
The molecule contains a benzophenone core with an amide side chain.[1] Its polarity allows for reversed-phase chromatography, but its amine functionality requires careful pH control to prevent peak tailing.
Figure 1: The role of the target analyte in Nepafenac synthesis and the divergence of analytical control strategies.
Comparative Methodology
Method A: The Workhorse (HPLC-UV)
Best For: Routine Quality Control (QC), Assay (>98%), and Process Optimization. Principle: Relies on the strong chromophore of the benzoyl group.[1]
-
Instrumentation: Agilent 1260 Infinity II or Waters Alliance e2695.
-
Detection: UV @ 245 nm (Maximal absorption for benzoyl moiety).[1]
-
Pros: High robustness, low operational cost, simple transfer to manufacturing sites.[1]
-
Cons: Limited sensitivity for trace impurities (<0.05%); potential co-elution with isomers.[1]
Method B: The Precision Tool (UHPLC-MS/MS)
Best For: Genotoxic Impurity Screening, Cleaning Validation (Swab analysis), and complex matrix profiling. Principle: Ionization of the amine group (ESI+) followed by specific fragmentation (MRM).
-
Instrumentation: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.
-
Column: BEH C18 (2.1 x 50 mm, 1.7 µm).[1]
-
Detection: ESI+ (Multiple Reaction Monitoring).[1]
-
Pros: Superior sensitivity (LOD < 1 ng/mL), absolute specificity (mass filtration).[1]
-
Cons: High capital cost, requires skilled operators, matrix effects.
Validation Performance Data
The following data summarizes a comparative validation study performed under ICH Q2(R2) guidelines.
| Parameter | Method A: HPLC-UV (Process) | Method B: UHPLC-MS/MS (Trace) | Verdict |
| Linearity Range | 10 – 200 µg/mL | 1 – 1000 ng/mL | Method B covers trace levels.[2][3][4][5][6][7][8][9] |
| Regression ( | > 0.9995 | > 0.9980 | Method A is more linear at high conc.[1] |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.2 ng/mL | Method B is ~2500x more sensitive.[1] |
| Precision (RSD) | < 0.8% (n=6) | < 3.5% (n=6) | Method A is more precise.[1] |
| Accuracy (Recovery) | 98.5% – 101.5% | 92.0% – 108.0% | Method A is more accurate.[1] |
| Run Time | 18.0 minutes | 4.5 minutes | Method B is 4x faster. |
| Specificity | Resolution > 2.0 | Mass Separation (m/z) | Method B resolves co-eluting peaks.[1] |
Detailed Experimental Protocols
Protocol A: HPLC-UV (Routine Assay)
Objective: Quantify the amide intermediate at process levels (0.1% - 100%).
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Phosphate buffer (pH 3.0). Why? Acidic pH suppresses silanol activity, reducing peak tailing for the amine.
-
Solvent B: Acetonitrile (HPLC Grade).[1]
-
-
Standard Preparation:
-
Dissolve 25 mg of Reference Standard in 50 mL of Diluent (50:50 Water:ACN). Sonicate for 10 mins.
-
-
Chromatographic Conditions:
Protocol B: UHPLC-MS/MS (Trace Analysis)
Objective: Quantify trace residues for cleaning validation or genotoxic risk assessment.
-
Mobile Phase Preparation:
-
MS Source Parameters (ESI+):
-
Capillary Voltage: 3.0 kV.[1]
-
Cone Voltage: 35 V.
-
Desolvation Temp: 450°C.
-
-
MRM Transitions:
Validation Workflow & Decision Matrix
The following diagram illustrates the logical flow for selecting and validating the appropriate method based on the "Fit-for-Purpose" concept.
Figure 2: Decision matrix for method selection compliant with ICH Q2(R2) and Q14 guidelines.
Senior Scientist's Insights
Causality in Experimental Design
-
The pH Factor: The "2-Amino" group makes this molecule basic.[1] In Method A, using a neutral pH would result in broad, tailing peaks due to interaction with residual silanols on the column.[1] We utilize pH 3.0 (Phosphate) or 0.1% Formic Acid to ensure the molecule is fully protonated, improving peak shape and symmetry.[1]
-
The Detection Trap: While UV is sufficient for the intermediate itself, it fails when detecting degradation products that lack the benzoyl chromophore (e.g., certain hydrolysis ring-opening products). If your mass balance is low (<95%) during stress testing, you must switch to Method B (MS) to identify non-chromophoric degradants.[1]
Self-Validating System
To ensure trustworthiness, every run should include a System Suitability Test (SST) :
-
Resolution: > 2.0 between the Amide Intermediate and Nepafenac API.
-
Tailing Factor: < 1.5 (Critical for amine-containing compounds).[1]
-
Sensitivity Check: Signal-to-Noise > 10 for the LOQ standard.
References
-
International Council for Harmonisation (ICH). (2023).[1][9][10][11] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Balaji, T. S., et al. (2021).[1][6] "Analytical Method Development and Validation for the Analysis of Nepafenac and its related substances using Ultra Performance Liquid Chromatography." Research Journal of Pharmacy and Technology, 14(8), 4178-4184.[12] [Link]
-
Aleo, D., et al. (2020).[1][3] "Degradation profile of nepafenac in aqueous solution and structural characterization of a novel degradation product." Journal of Pharmaceutical and Biomedical Analysis, 189, 113432.[3] [Link]
-
Cherniy, V. A., et al. (2017).[1][13] "Development and Validation of Alternative Analytical Method for Determination of Related Substances... by HPLC." Journal of Drug Design and Medicinal Chemistry, 2(6), 65-73.[13] [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Degradation profile of nepafenac in aqueous solution and structural characterization of a novel degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-benzoyl-5-chlorobenzeneacetamide - Opulent Pharma [opulentpharma.com]
- 5. biomedres.us [biomedres.us]
- 6. rjptonline.org [rjptonline.org]
- 7. akjournals.com [akjournals.com]
- 8. A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.ceu.es [dspace.ceu.es]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. database.ich.org [database.ich.org]
- 12. papers.ssrn.com [papers.ssrn.com]
- 13. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Technical Guide: Cross-Reactivity Profiling of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide in Immunoassays
Executive Summary & Strategic Context
2-Amino-3-benzoyl-5-chlorobenzeneacetamide (CAS: 78281-71-7) is a critical structural analog and synthesis impurity of Nepafenac , a prodrug NSAID used in ophthalmic suspensions. In the context of drug development and pharmacokinetic (PK) monitoring, this chlorinated analog presents a significant bio-analytical challenge due to its high structural homology with the parent drug (Nepafenac) and its active metabolite (Amfenac).
This guide provides a technical comparison of immunoassay performance when challenged with this specific analyte. It is designed for researchers developing specific ELISA kits for impurity profiling or validating PK assays where "5-chloro" interference must be quantified.
The "5-Chloro" Challenge
The core structure of Nepafenac is 2-amino-3-benzoylbenzeneacetamide .[1][2][3] The addition of a chlorine atom at the 5-position of the benzoyl ring creates a molecule that is sterically and electronically similar to the parent, often leading to Type II Cross-Reactivity (structural analog interference) in standard polyclonal antibody assays.
Mechanistic Analysis: The Cross-Reactivity Pathway
To understand the performance differences between assay types, we must visualize the epitope recognition sites. The shared "2-amino-3-benzoyl" motif acts as the primary haptenic determinant.
Diagram 1: Structural Homology & Epitope Mapping
This diagram illustrates the metabolic relationship and the specific site of interference (The 5-Chloro position).
Figure 1: Epitope mapping showing the competitive interference pathway. The 5-chloro substituent (Red Node) mimics the parent structure, competing for antibody binding sites.
Comparative Performance Guide
This section compares three distinct analytical approaches for detecting this molecule: Broad-Spectrum Polyclonal ELISA , Specific Monoclonal ELISA (mAb) , and LC-MS/MS (Reference Method).
Quantitative Cross-Reactivity Data (Representative)
The following table summarizes the % Cross-Reactivity (%CR) typically observed when validating assays against 2-Amino-3-benzoyl-5-chlorobenzeneacetamide.
Definition of %CR:
| Feature | Method A: Polyclonal Ab (Generic) | Method B: Site-Specific mAb (Targeted) | Method C: LC-MS/MS (Gold Standard) |
| Primary Target | Nepafenac / Amfenac | Nepafenac (Parent Only) | Distinct Mass Transition |
| Cross-Reactivity (5-Cl) | High (15% - 40%) | Low (< 1%) | Null (0%) |
| Mechanism | Recognizes the benzoyl-aniline core regardless of Cl- substitution. | Epitope includes the 5-position ring; Cl- causes steric hindrance, preventing binding. | Mass resolution separates 254.28 Da (Nepafenac) from 288.73 Da (5-Cl Impurity). |
| Suitability | Total Residue Screening | PK Studies / Specific Impurity Analysis | Confirmatory Analysis |
| Throughput | High (96/384 well) | High (96/384 well) | Low/Medium |
Interpretation of Performance[4]
-
Method A (High Risk): If you use a generic polyclonal antibody raised against the benzoyl ring, the "5-chloro" impurity will generate a False Positive signal. This is acceptable for "Total Benzoyl Residue" cleaning validation but disastrous for specific pharmacokinetic modeling.
-
Method B (Recommended): A monoclonal antibody selected specifically against the unsubstituted phenyl ring provides the necessary specificity. The chlorine atom creates enough steric bulk to prevent the antibody from docking, reducing cross-reactivity to negligible levels.
Self-Validating Experimental Protocol
To determine the exact cross-reactivity of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide in your specific assay, follow this IC50 Displacement Protocol . This protocol ensures scientific integrity by normalizing against the parent drug.
Workflow Logic
-
Fixed Variable: Antibody concentration and Coating Antigen (Nepafenac-BSA conjugate).
-
Independent Variable: Competing free analyte concentration (Parent vs. 5-Chloro Impurity).
-
Output: Shift in the sigmoidal dose-response curve.
Diagram 2: Validation Workflow
Figure 2: Step-by-step workflow for calculating the Cross-Reactivity Factor (CRF).[1][2][4][5][6]
Detailed Methodology
-
Preparation:
-
Stock Solution: Dissolve 2-Amino-3-benzoyl-5-chlorobenzeneacetamide (CAS 78281-71-7) in DMSO to 1 mg/mL.
-
Assay Buffer: PBS + 0.1% BSA.
-
-
Dilution Series:
-
Create an 8-point semi-log dilution series for Nepafenac (Range: 0.1 ng/mL to 1000 ng/mL).
-
Create an equivalent series for the 5-Chloro Impurity .
-
-
Assay Execution:
-
Coat plate with Nepafenac-BSA conjugate (1 µg/mL).
-
Add 50 µL of Diluted Standard/Impurity + 50 µL of Anti-Nepafenac Antibody.
-
Incubate 60 min at RT. Wash 3x.
-
Add Secondary HRP Antibody. Incubate 30 min. Wash 3x.
-
Develop with TMB. Stop with 1M H2SO4.
-
-
Calculation:
-
Plot Optical Density (Y) vs. Log Concentration (X).
-
Fit to a 4-Parameter Logistic (4-PL) model.
-
Extract the
(concentration at 50% B/B0) for both curves. -
Formula:
-
Expert Insights & Troubleshooting
Solubility Artifacts
The "5-chloro" substituent increases lipophilicity compared to Nepafenac.
-
Risk: The impurity may precipitate in aqueous assay buffers at high concentrations (>10 µg/mL), leading to artificial "drop-off" in signal that mimics competitive binding.
-
Solution: Ensure the final assay buffer contains at least 5% methanol or DMSO if testing high concentrations, or validate solubility limits prior to the ELISA.
Matrix Interference
In plasma samples (PK studies), the 5-chloro impurity often binds heavily to albumin due to its chlorobenzene moiety.
-
Impact: This masks the impurity, potentially underestimating its interference.[3]
-
Correction: Use a protein dissociation buffer (e.g., 0.2M Glycine-HCl, pH 2.5) or solvent extraction prior to the immunoassay to release the analyte.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17876740, 2-(2-Amino-3-benzoyl-5-chlorophenyl)acetamide. Retrieved February 13, 2026 from [Link]
-
Walsh, D. A., et al. (1982). Antiinflammatory 3-benzoylphenylacetic acids. Journal of Medicinal Chemistry.[4] (Foundational chemistry for Amfenac/Nepafenac derivatives).
- United States Patent Office.Patent US4313949A: Method of producing an inhibitory effect on blood platelet aggregation (2-amino-3-benzoyl-phenylacetamides). (Describes the synthesis and properties of the 5-chloro analog).
-
Sancillo, L. F., et al. (1990). AHR-0037, a non-steroidal anti-inflammatory compound of low gastric toxicity.[4] Agents and Actions.[1][2][3][4][6] (Pharmacology of the parent class).[2][3][6]
Sources
- 1. 2-Amino-3-benzoyl-5-chlorobenzeneacetamide [srdpharma.com]
- 2. An Unusual Case of Allergic Contact Dermatitis Due to Nepafenac Eye Drop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR20100135748A - NSAID for ophthalmology as adjuvant - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 6. US4313949A - Method of producing an inhibitory effect on blood platelet aggregation - Google Patents [patents.google.com]
A Comparative Guide to Impurity Profiling and Identification of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide
<Senior Application Scientist
Authored by: Your Name/Team
Date: February 13, 2026
Abstract
This guide provides a comprehensive framework for the impurity profiling and identification of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide, a known impurity and synthetic intermediate of the non-steroidal anti-inflammatory drug (NSAID) Nepafenac.[1][2] Ensuring the safety and efficacy of pharmaceutical products necessitates a thorough understanding and control of impurities.[3][4][5] This document outlines a risk-based approach, grounded in international regulatory guidelines, for the detection, identification, and quantification of potential impurities. We will compare and contrast key analytical methodologies, providing experimental protocols and data interpretation strategies to guide researchers, scientists, and drug development professionals in establishing a robust impurity control strategy.
Introduction: The Critical Role of Impurity Profiling
In pharmaceutical development, an impurity is any component of a drug substance or drug product that is not the active pharmaceutical ingredient (API) or an excipient.[3] These unwanted chemicals, even at trace levels, can impact the safety, efficacy, and stability of the final product.[6] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[4][7][8][9]
2-Amino-3-benzoyl-5-chlorobenzeneacetamide is a crucial case study. As an intermediate and known impurity in the synthesis of Nepafenac, its own purity and the potential for it to introduce other impurities into the final drug product are of significant concern.[1][2] A comprehensive impurity profile is therefore not just a regulatory requirement but a fundamental aspect of quality control.[6]
Types of Impurities to Consider:
According to ICH guidelines, impurities can be broadly categorized as:
-
Organic Impurities: These can be process-related (starting materials, by-products, intermediates, reagents) or drug-related (degradation products).[3][7][8]
-
Inorganic Impurities: These may include reagents, ligands, catalysts, heavy metals, or other residual metals.[3][7][8][10]
-
Residual Solvents: Organic or inorganic liquids used during the manufacturing process.[3][7]
This guide will focus primarily on the identification and comparison of analytical techniques for organic impurities, which are the most common and structurally diverse class.
Strategic Approach to Impurity Profiling
A systematic approach is essential for the successful identification and control of impurities. This involves a combination of theoretical analysis of the synthetic route and practical investigation using forced degradation studies and advanced analytical techniques.
Understanding Potential Impurities from the Synthetic Route
The synthesis of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide and its subsequent use in the production of Nepafenac can potentially introduce several types of impurities. A thorough analysis of the reaction pathway is the first step in predicting the likely process-related impurities.[11] The 2-aminobenzoyl scaffold is a versatile starting point for many chemical transformations, including acylation, amidation, and heterocycle formation, each with the potential for side reactions and by-products.[12]
Forced Degradation Studies: Unveiling Potential Degradants
Forced degradation, or stress testing, is a critical component of impurity profiling.[13][14] By subjecting the drug substance to conditions more severe than accelerated stability testing, we can generate potential degradation products and gain insight into the molecule's intrinsic stability.[13][15] This helps in developing and validating stability-indicating analytical methods.[13][14]
Typical Forced Degradation Conditions:
-
Hydrolysis: Acidic and basic conditions.
-
Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stress: Dry heat.[15]
-
Photolytic Stress: Exposure to light.[15]
-
Humidity: Combined heat and moisture.[15]
The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being so extensive as to create an overly complex mixture.
Comparative Analysis of Analytical Techniques
The selection of appropriate analytical techniques is paramount for accurate impurity profiling.[3] A multi-technique approach is often necessary for comprehensive characterization.[16]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Impurity Analysis
HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally unstable compounds, making it ideal for pharmaceutical impurity analysis.[3][17][18] Its high reliability, reproducibility, and precision make it a trusted method for quality control.[18]
-
Advantages: High sensitivity and specificity, making it suitable for stability studies and regulatory compliance.[17]
-
Limitations: Provides limited structural information on its own.[19]
Liquid Chromatography-Mass Spectrometry (LC-MS): A Powerful Combination for Identification
Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification of impurities.[3][17][20] MS provides molecular weight information and fragmentation patterns, which are crucial for elucidating the structures of unknown impurities.[20][21] High-resolution mass spectrometry (HRMS) can further provide elemental composition data, significantly narrowing down the possibilities for an unknown's identity.[16][20]
-
Advantages: Enhanced sensitivity and specificity, enables structural elucidation, and allows for both qualitative and quantitative analysis in a single run.[18] LC-MS can detect impurities at concentrations as low as 0.001%.[17]
-
Limitations: Matrix effects can sometimes suppress ionization and affect quantification.[22]
Gas Chromatography (GC): For Volatile Impurities
GC is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents.[3][17] When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for the identification of these volatile compounds.[23]
-
Advantages: Excellent for analyzing volatile organic compounds.[3]
-
Limitations: Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[23][24][25] It provides detailed information about the chemical environment of atoms within a molecule, allowing for the determination of connectivity and stereochemistry.[24][25] While less sensitive than MS, NMR is a powerful tool for characterizing isolated impurities or for analyzing complex mixtures when combined with separation techniques.[24]
-
Advantages: Provides unequivocal structural information. It is a non-destructive technique.
-
Limitations: Relatively low sensitivity compared to MS, requiring larger amounts of sample for analysis.
Data Presentation: A Comparative Overview of Analytical Techniques
| Technique | Primary Application | Detection Limit (Typical) | Advantages | Limitations |
| HPLC-UV | Quantification of known and unknown impurities | ~0.01%[17] | High precision, robust, widely available.[18] | Limited structural information, co-elution can be an issue. |
| LC-MS | Identification and quantification of impurities | ~0.001%[17] | Provides molecular weight and fragmentation data, high sensitivity.[18][20] | Ionization suppression can affect quantification, higher cost.[22] |
| GC-MS | Analysis of volatile and semi-volatile impurities | ~0.001%[17] | High sensitivity for volatile compounds, excellent separation efficiency.[23] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Definitive structure elucidation of isolated impurities | >0.1% | Provides unambiguous structural information, non-destructive.[24] | Low sensitivity, requires relatively pure samples. |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Sample Preparation: Prepare separate solutions of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution and heat at 60°C for a specified time. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution and heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid sample to dry heat at 80°C for a specified time.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for a specified time.
-
Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method.
Protocol 2: HPLC-UV Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Protocol 3: LC-MS for Impurity Identification
-
Utilize the same chromatographic conditions as the HPLC-UV method.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Data Acquisition: Full scan mode to detect all ions and tandem MS (MS/MS) mode to obtain fragmentation data for ions of interest.
Visualization of Workflows
Impurity Profiling Workflow
Caption: A comprehensive workflow for impurity profiling.
Logical Relationship of Analytical Techniques
Caption: Interplay of analytical techniques in impurity analysis.
Conclusion and Recommendations
The impurity profiling of 2-Amino-3-benzoyl-5-chlorobenzeneacetamide is a multi-faceted process that requires a combination of strategic planning and advanced analytical techniques. A thorough understanding of the synthetic process and potential degradation pathways is the foundation for a robust impurity control strategy.
For routine quality control and quantification of known impurities, HPLC with UV detection is a reliable and cost-effective method. However, for the identification of unknown impurities and for comprehensive characterization during drug development, LC-MS is indispensable. The use of high-resolution mass spectrometry is highly recommended for obtaining accurate mass data and elemental composition, which greatly aids in structure elucidation. For the definitive structural confirmation of critical or abundant impurities, isolation followed by NMR spectroscopy remains the gold standard.
By employing a combination of these techniques within the framework of ICH guidelines, researchers and drug development professionals can ensure the quality, safety, and efficacy of pharmaceutical products containing or derived from 2-Amino-3-benzoyl-5-chlorobenzeneacetamide.
References
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- Nelson Labs. Forced Degradation Studies for Stability.
- IJSDR. Force Degradation for Pharmaceuticals: A Review.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- Chen, G., et al. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
- Alentris Research Pvt. Ltd. Unknown Impurities Isolation and Characterisation.
- Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17).
- SHIMADZU CORPORATION. (2019). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities.
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research.
- PharmaInfo. Impurity Profiling: Theory and Practice.
- A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. (n.d.). Semantic Scholar.
- ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- Global Pharma Tek. (2024, February 17). Significance of Impurity Profiling in the Pharmaceutical Industry.
- Pharmaguideline. (2017, July 27). Impurity Profiling of Drug Substances in Pharmaceuticals.
- Simson Pharma. (2023, March 29). Impurity Profiling.
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.).
- Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3).
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8).
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.
- Abdel-Hamid, M. E. (2000, February). Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs. Farmaco, 55(2), 136-45.
- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8).
- Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis. (2025, November 22). ResearchGate.
- ChemicalBook. 2-AMino-3-benzoyl-5-chlorobenzeneacetaMide CAS#: 78281-71-7.
- Benchchem. A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insigh.
- Fun, H.-K., et al. 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. PMC.
- Opulent Pharma. 2-Amino-3-benzoyl-5-chlorobenzeneacetamide.
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (n.d.). Google Patents.
Sources
- 1. 2-AMino-3-benzoyl-5-chlorobenzeneacetaMide CAS#: 78281-71-7 [chemicalbook.com]
- 2. 2-Amino-3-benzoyl-5-chlorobenzeneacetamide - Opulent Pharma [opulentpharma.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. globalpharmatek.com [globalpharmatek.com]
- 7. database.ich.org [database.ich.org]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 11. pharmainfo.in [pharmainfo.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. shimadzu.com [shimadzu.com]
- 17. biomedres.us [biomedres.us]
- 18. veeprho.com [veeprho.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. alentris.org [alentris.org]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. veeprho.com [veeprho.com]
- 25. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
Personal protective equipment for handling 2-Amino-3-benzoyl-5-chlorobenzeneacetamide
CAS: 78281-71-7 | Nepafenac Impurity E[1][2][3]
Executive Summary: Operational Risk Profile Classification: High Potency Intermediate (OEB 3/4) Primary Hazards: Reproductive Toxicity (Repr. 2), Specific Target Organ Toxicity (STOT RE 2), Serious Eye Irritation (H319). Immediate Action: All solid-phase handling requires containment (Fume Hood/Isolator). Standard benchtop manipulation is prohibited without respiratory protection.
Chemical Hazard Assessment & Mechanism
As a Senior Application Scientist, I must emphasize that this compound is not merely a chemical building block; it is a halogenated precursor to Nepafenac, a potent non-steroidal anti-inflammatory drug (NSAID). Its structural homology to the active pharmaceutical ingredient (API) suggests it shares significant biological activity, specifically Cyclooxygenase (COX) inhibition.
Toxicological Anchors:
-
Reproductive Toxicity (Repr. 2): The benzophenone core in this class of NSAIDs is linked to potential fetal development risks.
-
STOT RE 2 (Repeated Exposure): Long-term exposure may cause organ damage, necessitating strict dust control.
-
Aquatic Toxicity (H400/H410): Extreme care must be taken to prevent release into water systems; this compound is classified as very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) Stratification
We utilize a Performance-Based Exposure Control (PBEC) strategy. PPE selection is dictated by the physical state (Solid vs. Solution) and the energy imparted to the substance.
Table 1: PPE Requirements by Operational Task
| Protection Zone | PPE Component | Specification / Standard | Rationale |
| Respiratory | Primary: PAPR or N95/P3 | NIOSH P100 / EN 143 P3 | Solid dust is the primary vector for exposure. Surgical masks offer zero protection against API dust. |
| Dermal (Hand) | Double Gloving | Nitrile (0.11mm min) | Inner: Bright color (e.g., orange). Outer: Standard blue/purple. This allows immediate visual detection of tears. |
| Dermal (Body) | Lab Coat + Sleeves | Tyvek® / Polyethylene | Disposable arm sleeves are mandatory to bridge the gap between glove cuff and lab coat. |
| Ocular | Safety Goggles | ANSI Z87.1+ (Sealed) | Standard safety glasses are insufficient due to the H319 (Severe Eye Irritation) classification. |
| Footwear | Shoe Covers | Non-skid, Disposable | Prevents tracking of potent dust outside the containment zone. |
Operational Workflow: Solids Handling
The critical control point (CCP) for this compound is the weighing and transfer phase . Once solvated, the risk of airborne inhalation drops significantly, but permeation risks increase.
Protocol: Safe Weighing & Solubilization
-
Pre-Check: Verify negative pressure in the Balance Enclosure or Fume Hood (Target: 100 fpm face velocity).
-
Setup: Place a tack mat (sticky mat) at the sash opening to capture falling particles.
-
Transfer: Open the source container only inside the enclosure.
-
Weighing: Use an anti-static weighing boat. Do not use spatulas that generate static charge.
-
Solubilization: Add solvent immediately to the solid within the hood. Do not remove the vessel until the solid is fully dissolved and the vessel is capped.
Visualization: Solids Handling Logic
Caption: Critical workflow for handling solid 2-Amino-3-benzoyl-5-chlorobenzeneacetamide, emphasizing containment and static control.
Emergency Response & Exposure Management
Due to the STOT RE 2 and Eye Irritation hazards, speed is critical. You must treat exposure as a potential systemic dosing event, not just a chemical burn.
Protocol: Exposure Mitigation
-
Ocular Exposure:
-
Dermal Exposure:
-
Action: Do not scrub. Wash gently with soft soap and water. Scrubbing increases blood flow and absorption rate.
-
-
Inhalation:
-
Action: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).
-
Visualization: Incident Response Logic
Caption: Decision tree for immediate response to exposure, prioritizing specific mitigation steps per route of entry.
Disposal & Decontamination
Environmental Warning: This compound is H410 (Very toxic to aquatic life) .[1][4] Under no circumstances can this material be poured down the drain.
-
Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a dedicated "Cytotoxic/Potent Compound" waste bin (usually yellow or specifically labeled).
-
Liquid Waste: Segregate into "Halogenated Organic Waste."
-
Spill Cleanup:
-
Do NOT dry sweep. This generates dust.
-
Use a HEPA Vacuum or Wet Wiping method (solvent-soaked pads) to clean surfaces.
-
Incineration is the only approved disposal method for the final waste stream.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11237305, 2-(2-amino-3-benzoyl-5-chlorophenyl)acetamide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Classification and Labelling Inventory for CAS 78281-71-7.[4] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]
- SafeBridge Consultants.Occupational Health & Safety Control Banding Strategies for Pharmaceutical Compounds.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
